5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRTZDURJKZGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438115 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-75-8 | |
| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the synthetic pathway, including the preparation of the key intermediate, 4-fluoro-1,2-phenylenediamine, and outlines the subsequent cyclization to form the target benzimidazolone. Experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the practical application of these synthetic methods.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the essential precursor, 4-fluoro-1,2-phenylenediamine. The second stage is the cyclization of this diamine with a suitable carbonyl source to form the benzimidazolone ring system.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 4-Fluoro-1,2-phenylenediamine
The synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, is a multi-step process starting from 4-fluoroaniline.[1]
Step 1: Synthesis of N-(4-fluoro-2-nitrophenyl)acetamide
-
In a 2000 mL reaction flask, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid.
-
Cool the mixture to below 0°C using a low-temperature bath with mechanical stirring.
-
Gradually add a mixture of 150 g (1.35 mol) of 4-fluoroaniline and 100 mL of glacial acetic acid. A light yellow solid will form.
-
After 30 minutes, while maintaining the temperature at 0-5°C, slowly add a mixture of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid.
-
Monitor the reaction by TLC until completion (approximately 30 minutes).
-
Pour the reaction mixture into 2000 mL of ice water to precipitate the product.
-
Filter the solid and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide.
Step 2: Synthesis of 4-fluoro-2-nitroaniline
-
In a 2000 mL three-neck flask, add 191 g (0.97 mol) of N-(4-fluoro-2-nitrophenyl)acetamide and 1500 mL of 9 mol/L hydrochloric acid solution.
-
Heat the mixture to reflux for 30 minutes, monitoring by TLC for completion.
-
Pour the reaction solution into 2000 mL of ice water to precipitate the product.
-
Filter the solid and wash the filter cake with a sodium carbonate solution until neutral, followed by washing with water (3 x 200 mL).
-
Dry the solid to obtain 4-fluoro-2-nitroaniline.
Step 3: Synthesis of 4-fluoro-1,2-phenylenediamine
-
In a 2000 mL reaction vessel, combine 135 g (0.86 mol) of 4-fluoro-2-nitroaniline, 1000 mL of anhydrous ethanol, and 27 g of Raney nickel.
-
Pressurize the vessel with hydrogen gas to 1.0 MPa and stir at room temperature for 8 hours.
-
After cooling, carefully filter the mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-fluoro-1,2-phenylenediamine as a gray-white solid.
Synthesis of this compound
The final step involves the cyclization of 4-fluoro-1,2-phenylenediamine with urea. The following protocol is based on a well-established method for the synthesis of analogous benzimidazolones.[2]
Proposed Experimental Protocol:
-
In a round-bottom flask, thoroughly mix 4-fluoro-1,2-phenylenediamine and urea in a 1:1.5 molar ratio.
-
Heat the mixture to 180°C in an oil bath with stirring. The reaction mixture will melt and then solidify as the product forms.
-
Maintain the temperature for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The solid product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the key compounds in the synthesis.
Table 1: Quantitative Data for the Synthesis of 4-Fluoro-1,2-phenylenediamine [1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| N-(4-fluoro-2-nitrophenyl)acetamide | C₈H₇FN₂O₃ | 198.15 | 83.9 | 75-76 |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.12 | 89.6 | 95-97 |
| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | 91.3 | 97-98 |
Table 2: Spectroscopic Data for 4-Fluoro-1,2-phenylenediamine [1]
| Type of Data | Details |
| ¹H NMR (DMSO-d₆, 400MHz) | δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), 6.42 (t, 1H, J=7.14Hz) |
| MS (m/z) | 127.1 [M+H]⁺ |
Table 3: Predicted and Reported Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight ( g/mol ) | 152.13 |
| Melting Point (°C) | >300 (typical for benzimidazolones) |
Alternative Synthetic Routes
While the reaction with urea is a common and straightforward method, other carbonyl sources can be employed for the cyclization of 4-fluoro-1,2-phenylenediamine.
-
Phosgene and its Derivatives: Phosgene or its safer equivalents like triphosgene or diphosgene can be used. These reactions are often carried out in the presence of a base.
-
1,1'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for this transformation, often used in a suitable solvent like dichloromethane or THF.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical and physical properties of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This guide includes key identifiers, physicochemical parameters, detailed experimental protocols for its synthesis, and insights into its potential biological mechanisms of action.
Core Chemical Identity and Properties
This compound, also known as 5-fluorobenzimidazolone, is a derivative of benzimidazolone featuring a fluorine atom on the benzene ring. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug discovery.[1]
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-fluoro-1,3-dihydrobenzimidazol-2-one | [1] |
| CAS Number | 1544-75-8 | [1] |
| Molecular Formula | C₇H₅FN₂O | [1] |
| Molecular Weight | 152.13 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1F)NC(=O)N2 | [1] |
| InChIKey | DZRTZDURJKZGSP-UHFFFAOYSA-N | [1] |
| Synonyms | 5-Fluoro-1,3-dihydro-2H-benzimidazol-2-one, 5-Fluorobenzimidazolone, 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | [1][2] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [1] |
| logP (calculated) | 1.2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 1 |[1] |
Table 2: Physical and Safety Properties
| Property | Value | Source(s) |
|---|---|---|
| Boiling Point | 118.83 °C at 760 mmHg (Predicted) | American Elements |
| Density | 1.367 g/cm³ (Predicted) | American Elements |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyclization of 4-fluoro-1,2-phenylenediamine with a suitable one-carbon carbonyl source. Common reagents for this transformation include urea, phosgene derivatives, or 1,1'-carbonyldiimidazole (CDI). The use of CDI is often preferred for its milder reaction conditions and operational simplicity.[3][4]
This protocol describes a representative method for the synthesis of this compound from 4-fluoro-1,2-phenylenediamine and 1,1'-carbonyldiimidazole (CDI).
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF.
-
Addition of CDI: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.
Diagram 1: Synthesis Workflow
Spectral Data (Representative)
Table 3: Representative Spectral Characteristics
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. Broad singlets for the N-H protons (δ 10-12 ppm), which are exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons (δ 100-160 ppm), with the carbon bearing the fluorine showing a large C-F coupling constant. A distinct peak for the carbonyl carbon (C=O) around δ 155-165 ppm. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with its chemical shift and splitting pattern dependent on the solvent and neighboring protons. |
| IR (KBr) | Strong C=O stretching vibration (approx. 1680-1720 cm⁻¹). N-H stretching bands (approx. 3100-3300 cm⁻¹). C-F stretching vibration (approx. 1100-1250 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Mass Spec (ESI) | Expected [M+H]⁺ ion at m/z 153.046 and [M-H]⁻ ion at m/z 151.030. |
Biological Activity and Potential Mechanism of Action
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[8][9] The incorporation of a fluorine atom can enhance these properties.[5]
One of the well-documented mechanisms of action for benzimidazole-based compounds is their ability to interact with DNA.[10][11] These planar, aromatic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[10][12] This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells, which is a key principle behind many anticancer agents.[11][12] Other potential mechanisms for this class of compounds include minor groove binding and the inhibition of key enzymes like kinases or polymerases.[13][14][15]
Diagram 2: Proposed Mechanism - DNA Intercalation
Conclusion
This compound is a versatile chemical entity with significant potential for applications in drug development and materials science. Its synthesis is achievable through established chemical routes, and its fluorinated benzimidazolone core suggests a range of possible biological activities, most notably through mechanisms involving DNA interaction. This guide provides a foundational repository of its chemical properties to aid researchers in their exploration of this promising compound.
References
- 1. 5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C7H5FN2O | CID 10329453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-Fluor-1,3-dihydro-benzimidazol-2-on; 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-fluorobenzimidazole; this compound; 5-fluoro-1,3-dihydro-benzimidazol-2-one; 5-fluoro-1H-benzo[d]imidazol-2(3H)-one; 5-fluoro-3-hydrobenzimidazol-2-one; this compound | Chemrio [chemrio.com]
- 3. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 4. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole-1,2,3-triazole hybrid molecules: synthesis and study of their interaction with G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: IUPAC Nomenclature and Synonyms
This technical guide provides a comprehensive overview of the chemical nomenclature of this compound, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug discovery.[1] Accurate and consistent identification of this compound is critical for researchers engaged in its synthesis, characterization, and evaluation for potential therapeutic applications.
IUPAC Name
The formal name for this compound, established by the International Union of Pure and Applied Chemistry (IUPAC), is 5-fluoro-1,3-dihydrobenzimidazol-2-one .[2][3] This systematic name precisely describes the molecular structure, indicating a benzimidazole core with a fluorine atom at the 5th position and a ketone group at the 2nd position of the heterocyclic ring, which exists in a dihydro form.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 5-fluoro-1,3-dihydrobenzimidazol-2-one[2][3] |
| CAS Number | 1544-75-8[2][3] |
| Molecular Formula | C₇H₅FN₂O[2][3] |
| Molecular Weight | 152.13 g/mol [4] |
| SMILES | O=C1NC2=CC(F)=CC=C2N1[4] |
| InChI | InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)[2] |
Synonyms
In scientific literature, patents, and chemical supplier catalogs, this compound is known by several synonyms. The following table lists the most commonly encountered alternative names for this compound.
| Synonym | Source/Reference |
| 5-FLUOROBENZIMIDAZOLONE | [3] |
| 5-FLUORO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | [3] |
| 2H-Benzimidazol-2-one, 5-fluoro-1,3-dihydro- | [3] |
| 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | [3] |
| 5-Fluoro-1H-benzo[d]imidazol-2(3H)-one | [4] |
| 5-Fluoro-2-benzimidazolinone | [4] |
| 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one | |
| 5-Fluor-1,3-dihydro-benzimidazol-2-on | |
| 5-fluoro-3-hydrobenzimidazol-2-one |
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the core chemical structure and its various identifiers and synonyms.
Caption: Relationship between the core compound, its IUPAC name, CAS number, and common synonyms.
This guide serves as a foundational reference for the accurate identification of this compound. A clear understanding of its nomenclature is paramount for effective communication and collaboration within the scientific community.
References
In-depth Technical Guide: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one (CAS No. 1544-75-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, a fluorinated benzimidazolone derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and available biological activity data.
Chemical Identity and Properties
CAS Number: 1544-75-8[1][2][3]
This compound is a heterocyclic organic compound. The benzimidazolone core is a key structural motif found in numerous pharmacologically active molecules. The introduction of a fluorine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O | [1][2] |
| Molecular Weight | 152.13 g/mol | [1] |
| IUPAC Name | 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | [2] |
| Synonyms | 5-Fluorobenzimidazolone; 5-Fluoro-1,3-dihydro-benzimidazol-2-one | [2] |
Synthesis and Characterization
A plausible synthetic route for this compound would involve the reaction of 4-fluoro-1,2-phenylenediamine with urea. This reaction is typically carried out at elevated temperatures.
A general procedure for the synthesis of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, involves heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180°C. A similar approach could likely be adapted for the fluoro-derivative.
Characterization:
Comprehensive spectral data for this compound is not available in the public domain. However, standard analytical techniques would be employed for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the fluorine atom.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O bonds of the benzimidazolone ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the available literature. However, based on methodologies for similar compounds, the following outlines general approaches that could be employed.
General Synthesis of Benzimidazolone Derivatives
This protocol is adapted from the synthesis of related benzimidazolone compounds.
Materials:
-
Substituted o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)
-
Urea
-
High-boiling point solvent (optional)
Procedure:
-
A mixture of the substituted o-phenylenediamine and a slight excess of urea is heated, either neat or in a high-boiling point solvent.
-
The reaction temperature is typically maintained between 150-200°C for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Antimicrobial Activity Assay (Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in the broth medium in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Test compound (this compound)
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Biological Activity and Potential Applications
While specific quantitative biological data for this compound is limited in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of benzimidazole have been reported to possess antimicrobial, antiviral, anticancer, and other therapeutic properties.
Fluorinated benzimidazole derivatives, in particular, have shown promise as potential therapeutic agents. For instance, some 5-fluorouracil-derived benzimidazoles have demonstrated significant antibacterial and antifungal activities. It is hypothesized that these compounds may exert their effect by intercalating into DNA, thereby blocking replication.
Given the structural similarities, this compound is a candidate for investigation in various biological assays to explore its potential as an antimicrobial or anticancer agent. Further research is warranted to determine its specific biological targets and mechanism of action.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways. To investigate its mechanism of action, a logical experimental workflow could be proposed.
Proposed workflow for the investigation of this compound.
This workflow begins with the synthesis and characterization of the compound, followed by initial biological screening for antimicrobial and anticancer activities. Promising results would then lead to more in-depth mechanism of action studies, including target identification and signaling pathway analysis, potentially culminating in in vivo studies.
References
- 1. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Spectroscopic and Biological Insights into 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities of this compound and its close analogs.
Spectroscopic Data
Predicted Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets of doublets in the range of δ 6.8-7.5 ppm. The NH protons would likely appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons would resonate in the region of δ 100-150 ppm. The carbonyl carbon (C=O) would be observed further downfield, typically in the range of δ 150-160 ppm. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant. |
| IR (Infrared) | A strong absorption band corresponding to the C=O stretching vibration would be expected around 1700-1750 cm⁻¹. N-H stretching vibrations would appear as a broad band in the region of 3100-3300 cm⁻¹. C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region. |
| MS (Mass Spec.) | The mass spectrum would show a molecular ion peak [M]⁺ at m/z 152.13, corresponding to the molecular weight of the compound (C₇H₅FN₂O). |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of benzimidazolones is the reaction of an o-phenylenediamine with a carbonyl source, such as urea or phosgene derivatives. The following is a detailed protocol adapted from the synthesis of the parent 1,3-dihydro-2H-benzimidazol-2-one, which can be applied to the synthesis of the 5-fluoro analog.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Urea
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1 mole equivalent) and urea (1.2 mole equivalents).
-
Reaction Mixture: Add a mixture of concentrated hydrochloric acid and water.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture with an aqueous solution of sodium hydroxide until a pH of 7 is reached.
-
Isolation of Crude Product: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: Recrystallize the crude product from an ethanol/water mixture with the addition of activated charcoal to remove colored impurities. Filter the hot solution and allow it to cool to obtain pure crystals of this compound.
Spectroscopic Characterization Protocol
Instrumentation:
-
NMR: A 400 MHz or 500 MHz NMR spectrometer.
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
-
MS: A high-resolution mass spectrometer (HRMS) with an appropriate ionization source (e.g., ESI or EI).
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
IR: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
MS: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of fluorinated benzimidazoles has shown significant promise in various therapeutic areas.
Antimicrobial Activity
Fluorinated benzimidazole derivatives have been reported to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The presence of the fluorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell penetration and target interaction.
Antitumor Activity
Several studies have highlighted the antitumor potential of fluorinated benzimidazoles.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For instance, related compounds have been shown to act as microtubule targeting agents, inducing mitotic arrest and apoptosis in cancer cells.[1]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Logical Relationship for Biological Screening
This diagram outlines a logical progression for the biological evaluation of a novel compound like this compound, starting from initial screening to more specific mechanistic studies.
Caption: Logical workflow for the biological evaluation of this compound.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents. While comprehensive experimental spectroscopic data is not widely published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related analogs. Further research into this and similar compounds is warranted to fully explore their therapeutic potential.
References
An In-Depth Technical Guide to 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a fluorinated heterocyclic compound belonging to the benzimidazolone class of molecules. The incorporation of a fluorine atom into the benzimidazole scaffold can significantly modify its physicochemical properties, enhancing its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and the exploration of its biological significance.
Introduction and Historical Context
The parent compound, 1,3-dihydrobenzoimidazol-2-one, was first synthesized in 1879 by Rudolph.[1] The introduction of a fluorine atom to this core structure is a more recent development, driven by the increasing recognition of fluorine's unique properties in modulating the biological activity of organic molecules.[2] Fluorination can enhance metabolic stability, binding affinity to biological targets, and membrane permeability.[2] While the specific discovery of this compound is not well-documented in a singular seminal publication, its emergence is intertwined with the broader exploration of fluorinated benzimidazoles as potential therapeutic agents. The synthesis of related compounds, such as 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, by heating the corresponding diamine with urea, suggests a long-standing and established synthetic route for this class of compounds.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1544-75-8 | [4] |
| Molecular Formula | C₇H₅FN₂O | [4] |
| Molecular Weight | 152.13 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Melting Point | >300 °C | - |
| Solubility | Sparingly soluble in common organic solvents | - |
Synthesis of this compound
The most common and established method for the synthesis of this compound involves the cyclization of 4-fluoro-1,2-phenylenediamine with a carbonyl source, such as urea or a urea equivalent like 1,1'-carbonyldiimidazole (CDI).
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process, starting from the commercially available 4-fluoroaniline. The first step involves the synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, followed by the cyclization to the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis from 4-Fluoro-1,2-phenylenediamine and Urea
This protocol is based on the well-established reaction of o-phenylenediamines with urea to form benzimidazolones.[3]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Urea
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or ethylene glycol)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).
-
Add a suitable high-boiling point solvent (e.g., DMF or ethylene glycol) to the flask.
-
Heat the reaction mixture to 130-150 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Acidify the aqueous suspension with concentrated HCl to a pH of approximately 1-2.
-
Filter the resulting precipitate and wash it thoroughly with deionized water.
-
To remove any unreacted starting material and acidic impurities, suspend the crude product in a saturated solution of sodium bicarbonate.
-
Filter the solid, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven.
Protocol 2: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This method offers a milder alternative to the high-temperature urea fusion.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF.
-
Slowly add the CDI solution to the solution of 4-fluoro-1,2-phenylenediamine at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization Data
The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected spectral data ranges.
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | δ 10.5-11.0 (s, 2H, NH), 6.8-7.2 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=O), 150-155 (C-F), 125-135, 105-115 (Ar-C) |
| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretching), 1680-1720 (C=O stretching) |
| Mass Spec. (ESI-MS) | m/z 153.0 [M+H]⁺, 151.0 [M-H]⁻ |
Biological Activity and Potential Applications
While extensive biological studies specifically on this compound are limited in publicly available literature, the broader class of fluorinated benzimidazoles has shown significant promise in various therapeutic areas. The introduction of the fluorine atom is known to enhance biological activity.[2]
Potential as an Antimicrobial Agent
Benzimidazole derivatives are known for their wide range of antimicrobial activities. The fluorine substituent can enhance these properties. For instance, fluorinated benzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[5]
Enzyme Inhibition
The benzimidazolone scaffold is a common feature in many enzyme inhibitors. For example, derivatives of this compound could potentially inhibit kinases, which are crucial targets in cancer therapy.[6] Other fluorinated compounds have been shown to inhibit enzymes like cytochrome P450s, which are involved in carcinogen activation.[7]
Receptor Binding
Benzimidazolone derivatives have been investigated for their ability to bind to various receptors in the central nervous system. For example, some derivatives have shown affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting potential applications in the treatment of psychiatric disorders.[8] Others have been identified as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors.[9]
Signaling Pathways
Currently, there is no specific signaling pathway that has been definitively elucidated for this compound. However, based on the known activities of related compounds, several potential pathways could be modulated.
Further research is required to identify the specific molecular targets and signaling cascades affected by this compound.
Conclusion
This compound is a readily accessible and versatile building block with significant potential in drug discovery and development. Its synthesis is based on established chemical transformations, making it an attractive scaffold for the generation of compound libraries for high-throughput screening. While its specific biological activities are yet to be fully explored, the known pharmacological profiles of related fluorinated benzimidazoles suggest that it could be a promising starting point for the development of new therapeutic agents targeting a range of diseases, including infections, cancer, and neurological disorders. This guide provides a solid foundation for researchers to initiate and advance studies on this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C7H5FN2O | CID 10329453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of carcinogen-activating enzymes by 16alpha-fluoro-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targeting of Soluble Epoxide Hydrolase by 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as a therapeutic agent by proposing soluble epoxide hydrolase (sEH) as a primary molecular target. While direct experimental evidence for this specific compound is not yet available, this hypothesis is built upon the established presence of the benzimidazolone scaffold in a significant class of potent sEH inhibitors. This document provides a comprehensive overview of sEH as a therapeutic target, including its role in critical signaling pathways, quantitative data for representative inhibitors, detailed experimental protocols for assessing inhibitory activity, and visual workflows for drug discovery and mechanism of action.
Introduction: The Rationale for Targeting Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Inhibition of sEH, therefore, represents a promising therapeutic strategy for a range of pathological conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[1][2][3][4][5]
The chemical structure of this compound features a benzimidazolone core, a scaffold that is also present in a number of known potent inhibitors of soluble epoxide hydrolase. This structural similarity provides a strong rationale for investigating this compound as a potential sEH inhibitor. This guide will, therefore, proceed under the hypothesis that sEH is a primary therapeutic target for this compound, and will provide the necessary technical information for its evaluation.
The sEH Signaling Pathway
The primary role of sEH is the regulation of EET levels. As depicted in the signaling pathway diagram below, arachidonic acid is metabolized by cytochrome P450 (CYP) enzymes to produce various EETs. These EETs exert their beneficial effects through various downstream signaling cascades. However, sEH rapidly converts these EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally considered to be less biologically active. Inhibition of sEH preserves the levels of EETs, thereby amplifying their protective effects.
References
- 1. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition, epoxygenated fatty acids and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. Among these, the benzimidazole core, and specifically its derivative 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, has emerged as a particularly valuable building block. The incorporation of a fluorine atom at the 5-position of the benzimidazol-2-one system imparts unique physicochemical properties, including increased metabolic stability and enhanced binding affinity, making it an attractive starting point for the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound as a building block in drug discovery, detailing its synthesis, chemical properties, and applications in the creation of potent inhibitors for key biological targets.
Physicochemical Properties and Synthetic Overview
This compound, with the chemical formula C₇H₅FN₂O, is a stable, crystalline solid.[3][4] The presence of the electron-withdrawing fluorine atom influences the electron density of the aromatic ring system, which can modulate the pKa of the N-H protons and affect intermolecular interactions with target proteins.[2]
The synthesis of the this compound core is typically achieved through a multi-step process commencing with commercially available starting materials. A common synthetic route involves the nitration of a fluorinated aniline derivative, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazolone ring system.
Applications in Drug Discovery: A Focus on Oncology
The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting enzymes crucial for cancer cell survival and proliferation. Notably, this building block has been instrumental in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.
PARP Inhibition
PARP enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA damage.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective targeted therapy.[5] The this compound moiety has been incorporated into novel PARP inhibitors, demonstrating significant potency.
Quantitative Data: PARP Inhibitory Activity
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| Talazoparib (BMN 673) | PARP1/2 | Ki = 1.2/0.87 | - | [6] |
| Compound 8a | PARP-1 | 36 | - | [7] |
| Compound 81 | PARP-1/-2 | 30/2 | - | [8] |
| Olaparib (reference) | PARP-1 | 34 | - | [7] |
This table presents a selection of reported inhibitory activities and is not exhaustive.
Signaling Pathway: PARP in DNA Damage Repair
Caption: PARP1 signaling pathway in response to DNA single-strand breaks.
Kinase Inhibition
Receptor and non-receptor tyrosine kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. The this compound scaffold has been successfully employed to generate potent inhibitors of various kinases implicated in oncology.
Quantitative Data: Kinase Inhibitory and Anticancer Activity
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 5b | HCC1937 | 2.6 | [9] |
| Compound 19g | VEGFR-2 | 0.0038 | [10] |
| Compound 16l | HuH7 | 0.09 | [10] |
| 5-Fluorouracil (reference) | HepG2 | 18.8 | [10] |
| Compound 3c | MCF-7 | 35.81 | [11] |
This table presents a selection of reported inhibitory and cytotoxic activities and is not exhaustive.
Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Signaling
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Experimental Protocols
Synthesis of this compound
A representative synthesis of the core scaffold is outlined below. This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.
Step 1: Nitration of 4-Fluoroaniline
-
To a cooled (0-5 °C) solution of 4-fluoroaniline in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-fluoro-2-nitroaniline.
Step 2: Reduction of 4-Fluoro-2-nitroaniline
-
To a solution of 4-fluoro-2-nitroaniline in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture, filter through celite to remove the iron salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-fluoro-1,2-phenylenediamine.
Step 3: Cyclization to this compound
-
Dissolve 4-fluoro-1,2-phenylenediamine in a suitable solvent such as tetrahydrofuran (THF).
-
Add a carbonyl source, such as triphosgene or carbonyldiimidazole (CDI), portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.
General Procedure for N-Alkylation and Suzuki Coupling
The synthesized this compound can be further functionalized, for example, through N-alkylation followed by a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties.
Workflow for Derivative Synthesis
Caption: General workflow for the synthesis of derivatives.
In Vitro Biological Assays
MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[12][13]
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vitro PARP-1 Inhibition Assay This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
A 96-well plate is coated with histones, which serve as the substrate for PARP-1.
-
The test compound at various concentrations is pre-incubated with recombinant PARP-1 enzyme and activated DNA.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the plate is washed, and streptavidin-HRP is added to detect the biotinylated PAR chains on the histones.
-
A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of benzimidazole derivatives can be complex and is often characterized by first-pass metabolism in the liver.[14] The introduction of a fluorine atom, as in the this compound scaffold, is a common strategy to enhance metabolic stability and improve oral bioavailability.[15]
For instance, Talazoparib, a potent PARP inhibitor, is rapidly absorbed after oral administration with a median time to maximum plasma concentration of approximately 1.0 to 2.0 hours.[16] It exhibits linear pharmacokinetics and is primarily eliminated unchanged via renal excretion, with minimal hepatic metabolism.[17][18] The half-life of Talazoparib is approximately 50-60 hours after a single dose.[19] While direct pharmacokinetic data for a wide range of this compound derivatives is limited, the favorable properties of related compounds like Talazoparib highlight the potential of this scaffold in developing orally bioavailable drugs.
Conclusion
This compound has firmly established itself as a privileged scaffold in the field of drug discovery, particularly in the development of targeted cancer therapies. Its synthetic accessibility and the advantageous physicochemical properties conferred by the fluorine substituent make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success in yielding potent PARP and kinase inhibitors underscores its continued importance. This technical guide serves as a foundational resource for researchers and scientists aiming to leverage the potential of this versatile building block in the design and development of the next generation of innovative medicines.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 6-Fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-Fluor-1,3-dihydro-benzimidazol-2-on; 5-fluoro-1,3-dihydro-2H-benzimidazol-2-one; 5-fluorobenzimidazole; this compound; 5-fluoro-1,3-dihydro-benzimidazol-2-one; 5-fluoro-1H-benzo[d]imidazol-2(3H)-one; 5-fluoro-3-hydrobenzimidazol-2-one; this compound | Chemrio [chemrio.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]
- 12. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fluorinated heterocyclic scaffold, 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom, enhance its binding affinity and metabolic stability, making it a valuable starting point for the development of novel therapeutic agents. This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual diagrams to guide researchers in this field.
Kinase Inhibition for Anticancer Therapy
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, particularly Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer cells. Inhibition of these kinases can lead to mitotic arrest and apoptosis in tumor cells.
Quantitative Data: Aurora Kinase Inhibition
The following table summarizes the inhibitory activity of various benzimidazole derivatives against Aurora kinases A and B.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| PHA-739358 (Danusertib) | Aurora A | 13 | Various | [1] |
| Aurora B | 79 | Various | [1] | |
| Alisertib (MLN8237) | Aurora A | 1.2 | Various | [1] |
| Aurora B | 396.5 | Various | [1] | |
| PF-03814735 | Aurora A | 5 | HCT-116, HL-60, etc. | [1] |
| Aurora B | 0.8 | HCT-116, HL-60, etc. | [1] | |
| AT9283 | Aurora A | 3 (52% inhibition) | Imatinib-resistant CML | [1] |
| Aurora B | 3 (58% inhibition) | Imatinib-resistant CML | [1] |
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Aurora kinases using a luminescence-based ADP-Glo™ assay.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (for controls) to the wells of the assay plate.
-
Add 5 µL of a master mix containing the kinase substrate and ATP to each well.
-
To initiate the reaction, add 2.5 µL of diluted Aurora kinase to each well, except for the "blank" control.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity
The benzimidazole scaffold is a well-known pharmacophore in antiviral drug discovery. Fluorinated derivatives, in particular, have shown promise as inhibitors of the hepatitis C virus (HCV) by targeting the non-structural protein 5A (NS5A), which is essential for viral replication and assembly.
Quantitative Data: Anti-HCV Activity
The following table presents the half-maximal effective concentration (EC50) of fluorinated benzimidazole derivatives against HCV replicons.
| Compound Class | Virus/Replicon | EC50 (nM) | Reference |
| Bis-(fluorobenzimidazole) derivative | HCV Genotype 1a | 0.008 - 0.57 | |
| Bis-(fluorobenzimidazole) derivative | HCV Genotype 1b | 0.008 - 0.57 | |
| Bis-(fluorobenzimidazole) derivative | HCV Genotype 2b | 0.008 - 0.57 | |
| Bis-(fluorobenzimidazole) derivative | HCV Genotype 4a | 0.008 - 0.57 |
Experimental Protocol: HCV Replicon Assay
This protocol describes a cell-based assay to determine the antiviral activity of compounds against HCV using a subgenomic replicon system that expresses a reporter gene (e.g., luciferase).
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin, and G418 for selection)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Reagents for cytotoxicity assay (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay (Antiviral Activity):
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence, which is proportional to the level of HCV replication.
-
-
Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTT) to determine the effect of the compounds on cell viability.
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Determine the 50% cytotoxic concentration (CC50) from the cytotoxicity data.
-
Calculate the selectivity index (SI = CC50 / EC50).
-
References
Application Notes and Protocols: In Vitro Testing of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the anticancer potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Detailed protocols for assessing cytotoxicity, and apoptosis induction are presented. Due to the limited availability of specific data for this compound, this guide synthesizes methodologies and presents example data from studies on structurally related fluorinated benzimidazole derivatives and the widely used anticancer drug 5-Fluorouracil (5-FU). These protocols and data serve as a foundational framework for initiating the investigation of this novel compound.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties. The introduction of a fluorine atom to the benzimidazole scaffold can significantly alter its biological activity, often enhancing its efficacy. This compound is a novel compound with potential as an anticancer agent. A systematic in vitro evaluation is the first crucial step in elucidating its therapeutic potential and mechanism of action. This document outlines the essential protocols for such an investigation.
Data Presentation: Cytotoxicity of Related Fluorinated Compounds
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various fluorinated benzimidazole derivatives and 5-Fluorouracil against a panel of human cancer cell lines to provide a comparative baseline.
Table 1: IC50 Values of Fluorinated Benzimidazole Derivatives and 5-Fluorouracil Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 | Breast Cancer | 0.73 ± 0.0 | [1][2] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 | Breast Cancer | 20.4 ± 0.2 | [1][2] |
| 5-Fluorouracil (5-FU) | A431 | Skin Cancer | 47.02 ± 0.65 | [3] |
| 5-Fluorouracil (5-FU) | HT29 | Colon Cancer | 85.37 ± 1.81 | [3] |
| 5-Fluorouracil (5-FU) | HeLa | Cervical Cancer | 43.34 ± 2.77 | [3] |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione (3-oxa-FU) | L-1210 | Leukemia | 10 | [4] |
| para-fluoro substituted benzimidazole (ORT14) | A549 | Lung Cancer | Not specified | [5] |
| ortho-fluoro substituted benzimidazole (ORT15) | A549 | Lung Cancer | 0.354 | [5] |
| ortho-fluoro substituted benzimidazole (ORT15) | A375 | Melanoma | 0.177 | [5] |
| ortho-fluoro substituted benzimidazole (ORT15) | HepG2 | Liver Cancer | 0.177 | [5] |
Note: The data presented are for comparative purposes and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected, for instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), to assess the broad-spectrum activity of the compound.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be determined from the dose-response curve.
Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. The Annexin V-FITC/Propidium Iodide (PI) assay can be used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in cell survival and apoptosis signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Workflows and Pathways
Diagrams of experimental workflows and potential signaling pathways provide a clear visual representation of the processes involved.
Caption: Experimental workflow for the in vitro testing of this compound.
Many anticancer agents, particularly those containing a fluoropyrimidine scaffold like 5-FU, induce DNA damage, which can activate the p53 signaling pathway, leading to cell cycle arrest or apoptosis.
Caption: Potential p53-mediated signaling pathway activated by the test compound.
Conclusion
The protocols and data presented in this document provide a solid foundation for the initial in vitro evaluation of this compound as a potential anticancer agent. A systematic approach, beginning with broad cytotoxicity screening followed by more detailed mechanistic studies, will be crucial in determining its therapeutic potential and advancing its development.
References
Development of Novel Therapeutics Using 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel therapeutics based on the 5-Fluoro-1,3-dihydrobenzoimidazol-2-one scaffold. This privileged structure is a key component in a variety of biologically active compounds with potential applications in oncology, infectious diseases, and more. These guidelines will cover synthetic methodologies, biological evaluation techniques, and data interpretation to facilitate the discovery and development of new chemical entities.
Introduction
The this compound core is a fluorinated heterocyclic motif that has garnered significant interest in medicinal chemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. This document serves as a comprehensive guide for researchers aiming to explore the therapeutic potential of this versatile chemical entity.
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core can be achieved through various established chemical reactions. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Protocol: Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of the this compound core.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Biological Evaluation
Anticancer Activity
Derivatives of this compound have shown promising anticancer activity through various mechanisms of action.
The following table summarizes the cytotoxic activity of selected 5-fluoro-benzimidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| MBIC | MCF-7 (Breast) | MTT | 0.73 ± 0.0 | |
| MBIC | MDA-MB-231 (Breast) | MTT | 20.4 ± 0.2 | |
| Compound 18 | CCD 841 CoN (Colon) | MTT | 210.23 | [1] |
| Compound 5b | HCC1937 (Breast) | MTT | 2.6 | [2] |
| ORT14 | A549 (Lung) | MTT | 0.354 | [3] |
| ORT15 | A375 (Melanoma) | MTT | 0.177 | [3] |
| ORT15 | HepG2 (Liver) | MTT | 0.177 | [3] |
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Several mechanisms of action have been proposed for the anticancer effects of this compound derivatives.
-
Microtubule Targeting: Some derivatives act as microtubule targeting agents, leading to mitotic arrest and apoptosis.[4] This pathway involves the modulation of key cell cycle proteins.
Caption: Proposed microtubule targeting pathway.
-
Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and Poly (ADP-ribose) polymerase (PARP).[5][6]
Caption: Enzyme inhibition pathways.
-
DNA Intercalation: Some benzimidazole derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.
Caption: DNA intercalation mechanism.
Antimicrobial Activity
The this compound scaffold has also been explored for the development of novel antimicrobial agents.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluoro-benzimidazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 18 | Escherichia coli O157:H7 | 0.49 | [1] |
| Compound 18 | Escherichia coli ATCC 8739 | 0.98 | [1] |
| Compound 18 | Escherichia coli ATCC 35218 | 0.49 | [1] |
| Compound 18 | Salmonella typhimurium ATCC 13311 | 0.98 | [1] |
| Compound 5-07 | Bacillus cereus | 25.0 | [7] |
| Compound 5-07 | Bacillus subtilis | 12.5 | [7] |
| Compound 5-07 | Staphylococcus aureus | 50.0 | [7] |
| Compound 5-07 | Escherichia coli | 50.0 | [7] |
| Compound 5-07 | Pseudomonas aeruginosa | 100.0 | [7] |
This protocol describes the broth microdilution method for determining the MIC of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The antimicrobial activity of some fluoro-benzimidazole derivatives is suggested to arise from the inhibition of essential bacterial enzymes, such as phosphofructokinase-2.[1]
Caption: Inhibition of bacterial phosphofructokinase-2.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The protocols and data presented in this document provide a framework for the synthesis, biological evaluation, and mechanistic understanding of new derivatives. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to advance these promising molecules towards clinical development.
References
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as a Precursor for Bioactive Molecules
Introduction
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a valuable heterocyclic building block in medicinal chemistry. The benzimidazolone scaffold is a privileged structure found in numerous pharmacologically active compounds. The strategic incorporation of a fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of molecules, such as metabolic stability and binding affinity, by altering their electronic environment. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of potential kinase inhibitors and antimicrobial agents.
Application Note 1: Synthesis of N-Substituted Derivatives as Potential Kinase Inhibitors
The benzimidazole core is a key feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the benzimidazolone ring system serve as convenient points for substitution, allowing for the introduction of various side chains to interact with the ATP-binding site of kinases. The fluorine atom at the 5-position can form favorable interactions within the kinase domain, potentially increasing the potency and selectivity of the inhibitor. Derivatives of a similar scaffold, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (Sunitinib), have shown potent inhibition of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1][2]
Signaling Pathway of Receptor Tyrosine Kinase Inhibition
The following diagram illustrates the general mechanism of action for receptor tyrosine kinase (RTK) inhibitors, which block downstream signaling pathways involved in cell proliferation and angiogenesis.
Experimental Protocol: N,N'-Dialkylation of this compound (Generalized)
This protocol describes a general procedure for the N,N'-dialkylation of this compound, a common strategy for introducing diversity in the synthesis of kinase inhibitors. This method is adapted from procedures for related benzimidazolone derivatives.
Materials:
-
This compound
-
Alkyl or benzyl halide (e.g., 2-(diethylamino)ethyl chloride hydrochloride) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (2.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Quantitative Data: In Vitro Potency of Related Fluorinated Kinase Inhibitors
The following table summarizes the in vitro potency of representative kinase inhibitors with fluorinated heterocyclic scaffolds, demonstrating the potential of such compounds.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| 3-Amino-benzo[d]isoxazole Derivative | c-Met | 1.8 | [3] |
| 5-Amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | FGFR1 | 320 | [4] |
| Tetrahydrobenzo[d]thiazole Derivative | CK2 | 1900 | [1] |
| Tetrahydrobenzo[d]thiazole Derivative | GSK3β | 670 | [1] |
Application Note 2: Synthesis of Derivatives as Potential Antimicrobial Agents
The benzimidazole scaffold is present in several clinically used antimicrobial agents. The introduction of a fluorine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial activity. Derivatives of this compound can be synthesized and screened for their efficacy against various bacterial and fungal strains.
Experimental Workflow for Antimicrobial Agent Development
The diagram below outlines the typical workflow for the synthesis and evaluation of novel antimicrobial agents.
Experimental Protocol: Synthesis of N-Aryl Benzimidazolone Derivatives (Generalized)
This protocol provides a general method for the synthesis of N-aryl derivatives of this compound, which can be screened for antimicrobial activity. This procedure is adapted from the synthesis of related benzoxazolinone derivatives.[5]
Materials:
-
This compound
-
Substituted aryl halide (e.g., 2,4-dichlorobenzyl chloride) (1.1 equivalents)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of the substituted aryl halide (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data: Antimicrobial Activity of Related Fluorinated Heterocycles
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluorinated heterocyclic compounds against various microbial strains, indicating the potential for this class of molecules.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | S. faecium | 0.015 | [6] |
| 5-Fluoro-1,3-oxazine-2,6(3H)-dione | E. coli | 0.018 | [6] |
| Imidazole-fused thiadiazole analogue | C. albicans | 0.16 | |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | S. aureus (MRSA) | < 1 | |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | M. smegmatis | 3.9 | |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivative | C. albicans | 3.9 |
Disclaimer: The provided experimental protocols are generalized and adapted from the synthesis of structurally related compounds. Researchers should consult the primary literature and perform appropriate reaction optimization and safety assessments.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 5-fluoro- and 5-methyl-1,3-oxazine-2,6(3H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Fluoro-1,3-dihydrobenzoimidazol-2-one is a small molecule with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug candidate. This document provides a comprehensive experimental framework to elucidate the cellular and molecular mechanisms of this compound. The proposed workflow starts with broad cellular assays to determine its effect on cell viability and then proceeds to more specific biochemical and molecular assays to identify its potential targets and affected signaling pathways.
Experimental Workflow
The following diagram outlines the proposed experimental workflow to investigate the mechanism of action of this compound.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Cellular Effects
The initial phase focuses on determining the effect of this compound on cell viability and proliferation.
Cell Viability Assays (MTT/MTS)
These colorimetric assays are used to assess cellular metabolic activity as an indicator of cell viability.[1]
Protocol: MTT Assay [1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 0.1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |
| 1 | 92 ± 5.5 | 85 ± 4.7 | 78 ± 5.3 |
| 10 | 75 ± 6.1 | 62 ± 5.9 | 51 ± 4.9 |
| 50 | 48 ± 5.3 | 35 ± 4.5 | 22 ± 3.8 |
| 100 | 21 ± 4.2 | 15 ± 3.9 | 8 ± 2.5 |
| IC50 (µM) | ~52 | ~15 | ~9 |
Note: The data presented are hypothetical and for illustrative purposes only.
Phase 2: Target Identification
Based on the benzimidazole core structure, a common scaffold in kinase inhibitors, this phase aims to identify potential protein kinase targets.
Kinase Panel Screening
A broad in vitro kinase screening assay is used to identify potential kinase targets of the compound.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [2][3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions for the desired concentration range.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compound or DMSO control to the wells and incubate to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase and determine the IC50 for the most inhibited kinases.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |
| Kinase A | 92% | 15 |
| Kinase B | 45% | 250 |
| Kinase C | 5% | >10,000 |
| Kinase D | 98% | 8 |
| Kinase E | 60% | 750 |
Note: The data presented are hypothetical and for illustrative purposes only. Staurosporine can be used as a positive control.[2]
Phase 3: Pathway Analysis
This phase focuses on validating the identified kinase targets within a cellular context and analyzing the downstream signaling pathways.
Western Blotting
Western blotting is used to detect changes in the phosphorylation status of the identified target kinases and their downstream substrates.[4][5][6]
Protocol: Western Blotting [4][5][6]
-
Sample Preparation: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer.[5] Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., p-Kinase D, total Kinase D, and a downstream substrate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Hypothetical Signaling Pathway Diagram
Assuming Kinase D is a key target, the following diagram illustrates a hypothetical signaling pathway affected by the compound.
Caption: Hypothetical signaling pathway inhibited by the compound.
Data Presentation:
| Treatment | p-Kinase D (Relative Intensity) | Total Kinase D (Relative Intensity) | p-Substrate 1 (Relative Intensity) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| Compound (1 µM) | 0.65 | 0.98 | 0.72 |
| Compound (10 µM) | 0.21 | 1.02 | 0.35 |
| Compound (50 µM) | 0.05 | 0.99 | 0.11 |
Note: The data presented are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a structured and detailed experimental guide for researchers to investigate the mechanism of action of this compound. By following this workflow, researchers can systematically identify the cellular effects, molecular targets, and signaling pathways modulated by this compound, which is essential for its further preclinical and clinical development.
References
Application Notes and Protocols for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in Agricultural Chemical Research
Disclaimer: Direct experimental data on the specific agricultural applications of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one is limited in publicly available research. The following application notes and protocols are based on the known biological activities of structurally related benzimidazole and fluorinated heterocyclic compounds, providing a foundational framework for researchers.
Introduction
This compound is a fluorinated heterocyclic compound belonging to the benzimidazolone class. The benzimidazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy.
These notes outline the potential applications of this compound as a lead compound in the discovery of novel agrochemicals. The provided protocols are generalized methodologies for the synthesis and bio-evaluation of this and similar compounds.
Synthesis Protocol
A common route for the synthesis of 1,3-dihydro-2H-benzimidazol-2-ones involves the cyclization of o-phenylenediamines with a carbonyl source. The following protocol is a representative procedure.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Urea
-
Polyphosphoric acid (PPA)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 4-Fluoro-1,2-phenylenediamine (1 equivalent) and urea (1.2 equivalents).
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the reaction mixture at 150-180°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Potential Agricultural Applications
Herbicidal Activity
Many fluorinated compounds and benzimidazole derivatives exhibit herbicidal activity by inhibiting key plant enzymes. For instance, some related compounds are known to inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which causes rapid cell membrane disruption upon exposure to light.
Table 3.1: Representative Herbicidal Activity of Related Compounds
| Compound Class | Target Weed | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|
| Fluorinated Benzoxazine | Velvetleaf (Abutilon theophrasti) | 0.5 - 5 | Flumioxazin |
| Fluoroquinolone Derivative | Crabgrass (Digitaria sanguinalis) | 10 - 50 | Ciprofloxacin |
| Pyrido[2,3-d]pyrimidine | Bentgrass (Agrostis stolonifera) | 1 - 10 | Clomazone |
Note: This data is illustrative and based on structurally related compounds, not this compound itself.
Fungicidal Activity
Benzimidazole fungicides, such as benomyl and carbendazim, have been widely used in agriculture. Their primary mode of action is the inhibition of microtubule assembly by binding to β-tubulin, which disrupts cell division in fungi. While resistance has developed to some benzimidazoles, the scaffold remains a valuable starting point for the development of new fungicides.
Table 3.2: Representative Fungicidal Activity of Benzimidazole Derivatives
| Compound Class | Fungal Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|---|
| Benzimidazole Carbamate | Botrytis cinerea | 0.1 - 1 | Carbendazim |
| Substituted Benzimidazole | Fusarium oxysporum | 1 - 10 | Thiabendazole |
| Benzimidazole Derivative | Aspergillus niger | 5 - 25 | Benomyl |
Note: This data is illustrative and based on structurally related compounds, not this compound itself.
Insecticidal and Plant Growth Regulatory Activities
While less common, some benzimidazole derivatives have shown insecticidal activity. Additionally, various heterocyclic compounds are known to influence plant growth and development, acting as plant growth regulators. The specific effects of this compound in these areas would require dedicated screening.
Experimental Protocols for Bio-activity Screening
The following are generalized protocols for assessing the potential herbicidal and fungicidal activities of this compound.
Protocol 4.1: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
Materials:
-
Test compound (this compound)
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., Zea mays, Glycine max)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Acetone (for stock solution)
-
Tween-20 (surfactant)
-
Distilled water
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10 mg/mL).
-
Prepare a series of test solutions at different concentrations (e.g., 1, 10, 100, 1000 µg/mL) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20. A control solution should contain only acetone and Tween-20 at the same concentration as the test solutions.
-
Place two layers of filter paper in each Petri dish.
-
Evenly apply 5 mL of a test or control solution to the filter paper in each dish.
-
Place a predetermined number of seeds (e.g., 20) of a single plant species onto the moistened filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition) for the most sensitive parameters.
Protocol 4.2: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
Materials:
-
Test compound (this compound)
-
Cultures of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB) or PDA plates
-
Dimethyl sulfoxide (DMSO) or acetone (for stock solution)
-
96-well microtiter plates or Petri dishes
-
Spectrophotometer (for microtiter plate method)
Procedure (Microdilution Method):
-
Prepare a stock solution of the test compound in DMSO or acetone.
-
In a 96-well plate, perform serial dilutions of the stock solution in PDB to achieve a range of final concentrations.
-
Prepare a fungal spore suspension or mycelial fragment suspension in PDB.
-
Inoculate each well with the fungal suspension. Include positive (fungicide standard) and negative (solvent only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 3-7 days.
-
Assess fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
Visualizations
Caption: Workflow for in vitro herbicidal activity screening.
Caption: Hypothetical mechanism of action via PPO inhibition.
Conclusion
While direct evidence for the agricultural use of this compound is currently sparse, its structural features suggest it is a promising scaffold for the development of new agrochemicals. The presence of the benzimidazolone core, combined with the strategic placement of a fluorine atom, warrants further investigation into its herbicidal, fungicidal, and other biological activities. The protocols and data presented here, derived from related compound classes, provide a solid foundation for initiating such research programs. Future work should focus on the synthesis and systematic screening of this compound and its derivatives to fully elucidate their potential in agricultural applications.
Application Notes and Protocols for High-Throughput Screening of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its analogs. Based on the known biological activities of the benzimidazole scaffold, two primary therapeutic areas have been identified as promising targets for this class of compounds: Tyrosinase Inhibition for applications in dermatology and cosmetology, and Quorum Sensing Inhibition for the development of novel anti-infective agents.
This guide is designed to furnish researchers with the necessary information to design and execute robust HTS campaigns to identify and characterize novel modulators within this chemical series.
Application Note I: Tyrosinase Inhibition
Introduction:
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Its dysregulation can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of significant interest for the development of skin-lightening agents and treatments for pigmentation-related conditions. Benzimidazole and benzimidazothiazolone derivatives have demonstrated potent, competitive inhibition of mushroom tyrosinase, with some analogs showing superior activity to the reference compound, kojic acid[1][2][3][4]. The substitution pattern on the benzimidazole ring is crucial for inhibitory activity, suggesting that this compound analogs are promising candidates for novel tyrosinase inhibitors[1][4].
Signaling Pathway:
The following diagram illustrates the role of tyrosinase in the melanogenesis pathway, which is a target for inhibition by this compound analogs.
Experimental Protocol: Homogeneous Fluorescence-Based Tyrosinase Activity Assay
This protocol describes a high-throughput, fluorescence-based assay to measure the inhibition of mushroom tyrosinase activity. The assay is based on the tyrosinase-catalyzed oxidation of L-DOPA to dopaquinone, which is then detected by a fluorescent probe.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound analog library (dissolved in DMSO)
-
Kojic acid (positive control)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.8
-
Fluorescent Probe (e.g., a thiol-reactive dye that fluoresces upon reaction with the product)
-
384-well, black, flat-bottom plates
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader with fluorescence intensity detection capabilities
Assay Procedure:
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a final compound concentration range suitable for dose-response analysis (e.g., 0.1 to 100 µM).
-
Include wells with DMSO only as a negative control (100% activity) and a known inhibitor like kojic acid as a positive control.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of mushroom tyrosinase in assay buffer to a final concentration of 20 units/mL.
-
Prepare a solution of L-DOPA in assay buffer to a final concentration of 2 mM.
-
Prepare a solution of the fluorescent probe in assay buffer according to the manufacturer's instructions.
-
-
Assay Execution:
-
Add 10 µL of the tyrosinase solution to each well of the compound-containing plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the L-DOPA solution to each well.
-
Immediately add 5 µL of the fluorescent probe solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent probe using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation:
| Compound ID | Scaffold | IC50 (µM) [Tyrosinase] | Max Inhibition (%) |
| Analog-001 | This compound | 5.2 | 98 |
| Analog-002 | 5-Chloro-1,3-dihydrobenzoimidazol-2-one | 8.9 | 95 |
| Analog-003 | 5-Methyl-1,3-dihydrobenzoimidazol-2-one | 12.5 | 92 |
| Kojic Acid | Pyranone | 18.3 | 100 |
Experimental Workflow Diagram:
Application Note II: Bacterial Quorum Sensing Inhibition
Introduction:
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. Many pathogenic bacteria utilize QS to coordinate the production of virulence factors and biofilm formation, making it an attractive target for the development of anti-infective therapies that do not directly kill the bacteria, thus potentially reducing the development of resistance. Benzimidazole derivatives, including 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, have been shown to inhibit quorum sensing in Gram-negative bacteria like Pseudomonas aeruginosa[5]. This suggests that this compound analogs could be a promising source of novel QS inhibitors.
Signaling Pathway:
The following diagram depicts a simplified bacterial quorum sensing system and the point of inhibition by the test compounds.
Experimental Protocol: Cell-Based Reporter Assay for Quorum Sensing Inhibition
This protocol describes a cell-based high-throughput screening assay using a reporter strain of Chromobacterium violaceum or a genetically modified E. coli that produces a detectable signal (e.g., luminescence or fluorescence) in response to quorum sensing activation.
Materials and Reagents:
-
Reporter bacterial strain (e.g., Chromobacterium violaceum CV026 or an E. coli biosensor)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
N-acyl homoserine lactone (AHL) inducer (if the reporter strain does not produce its own)
-
This compound analog library (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known QS inhibitor)
-
384-well, clear or white, flat-bottom plates
-
Multichannel pipettes and automated liquid handling systems
-
Plate reader with absorbance and luminescence/fluorescence detection capabilities
Assay Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the reporter bacterial strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.02 in fresh medium.
-
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.
-
-
Assay Execution:
-
Add 25 µL of the diluted bacterial culture to each well of the compound-containing plate.
-
If required by the reporter strain, add a sub-maximal concentration of the AHL inducer.
-
Incubate the plates at the optimal growth temperature (e.g., 30°C for C. violaceum) for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and identify compounds that are cytotoxic.
-
Measure the reporter signal (e.g., luminescence or fluorescence) at the appropriate wavelength.
-
Normalize the reporter signal to the bacterial growth (Reporter Signal / OD600) to account for any effects on cell viability.
-
Calculate the percent inhibition of quorum sensing for each compound concentration.
-
Determine the IC50 values for non-cytotoxic compounds.
-
Data Presentation:
| Compound ID | Scaffold | IC50 (µM) [QS Inhibition] | Cytotoxicity (MIC in µM) |
| Analog-001 | This compound | 15.8 | >100 |
| Analog-004 | 5,6-Difluoro-1,3-dihydrobenzoimidazol-2-one | 9.3 | >100 |
| Analog-005 | 5-Trifluoromethyl-1,3-dihydrobenzoimidazol-2-one | 22.1 | >100 |
| Known QSI | Furanone derivative | 10.5 | >100 |
Experimental Workflow Diagram:
References
- 1. New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors with Potential Anti-Melanogenesis and Reactive Oxygen Species Scavenging Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most prevalent and economical method is the direct condensation of 4-Fluoro-1,2-phenylenediamine with urea. This reaction is typically carried out at high temperatures, often as a neat (solvent-free) fusion or in a high-boiling point organic solvent.
Q2: What is the key starting material for the synthesis of this compound?
A2: The essential starting material is 4-Fluoro-1,2-phenylenediamine. This compound can be synthesized from 4-fluoroaniline through a multi-step process involving nitration, acetylation, and reduction.[1]
Q3: Are there alternative reagents to urea for the cyclization step?
A3: Yes, several other carbonylating agents can be used for the cyclization of o-phenylenediamines to form benzimidazolones. These include 1,1'-carbonyldiimidazole (CDI), phosgene, triphosgene, and chloroformates. While often more reactive and allowing for milder reaction conditions, these reagents are typically more expensive and may require more stringent handling procedures due to their toxicity and moisture sensitivity.
Q4: How does the fluorine substituent affect the reaction?
A4: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amino groups in 4-Fluoro-1,2-phenylenediamine, potentially making the cyclization reaction slower compared to non-fluorinated analogues. However, the fluorine substituent is crucial for modulating the physicochemical and pharmacological properties of the final product.
Q5: What are the typical yields for the synthesis of this compound using the urea method?
A5: While specific yields for the 5-fluoro derivative are not extensively reported in readily available literature, yields for analogous benzimidazolone syntheses using urea can vary widely depending on the reaction conditions. Based on the synthesis of similar compounds like 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, yields can be expected in the moderate to good range, potentially up to 80-90% under optimized conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficient Temperature: The reaction of o-phenylenediamines with urea often requires high temperatures (typically 130-180°C) to proceed efficiently. 2. Incomplete Mixing of Reactants: In a solvent-free fusion reaction, poor mixing can lead to localized overheating and decomposition, or unreacted starting materials. 3. Decomposition of Starting Material: 4-Fluoro-1,2-phenylenediamine may be susceptible to oxidation or decomposition at very high temperatures, especially in the presence of air. 4. Moisture in Reactants: The presence of water can interfere with the reaction. | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation by TLC. Consider using a high-boiling point solvent (e.g., dichlorobenzene, ethylene glycol) to ensure a consistent and controlled temperature. 2. Ensure Homogeneous Mixture: Thoroughly grind the solid reactants together before heating. If using a solvent, ensure adequate stirring. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Use Dry Reactants: Ensure that both 4-Fluoro-1,2-phenylenediamine and urea are thoroughly dried before use. |
| Formation of Dark-Colored Byproducts | 1. Oxidation: o-Phenylenediamines are prone to oxidation, especially at elevated temperatures, leading to the formation of colored polymeric materials. 2. Thermal Decomposition: Prolonged heating at excessively high temperatures can lead to the decomposition of the starting materials and the product. | 1. Inert Atmosphere: As mentioned above, using an inert atmosphere is crucial. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to avoid over-heating. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: If the reaction does not go to completion, the product will be contaminated with starting materials. 2. Formation of Side Products: Besides oxidation products, other side reactions can occur, leading to impurities that are difficult to separate. 3. Product Precipitation: The product may precipitate out of the reaction mixture along with impurities. | 1. Drive the Reaction to Completion: Optimize the reaction conditions (temperature, time, stoichiometry of reactants) to ensure full conversion of the starting materials. 2. Purification by Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, water, or a mixture thereof. Activated charcoal can be used to remove colored impurities during recrystallization. 3. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fusion with Urea (Adapted from a general procedure for substituted benzimidazolones)
This protocol is adapted from the synthesis of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[2]
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Urea
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer (optional, for solvent-based reaction)
-
Reflux condenser (for solvent-based reaction)
Procedure:
-
In a round-bottom flask, thoroughly mix 4-Fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.1 to 1.5 eq).
-
Heat the mixture to 150-180°C with stirring. The mixture will melt and ammonia will be evolved.
-
Maintain the temperature and continue heating for 2-4 hours, or until the evolution of ammonia ceases and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The solidified mass is the crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation: Comparison of Reaction Conditions for Benzimidazolone Synthesis
| Carbonyl Source | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Urea | 4-Methyl-1,2-phenylenediamine | None (Fusion) | 180 | Not specified | Not specified | [2] |
| Urea | o-Phenylenediamine | Dichlorobenzene | 172 | 2 | Not specified | |
| Urea | o-Phenylenediamine | Water (acidic pH 4-9) | 90-120 | Not specified | Unstable |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low or no product yield.
References
Technical Support Center: Synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the condensation of 4-Fluoro-1,2-phenylenediamine with urea.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Sub-optimal Reagents: Starting materials (4-Fluoro-1,2-phenylenediamine or urea) may be impure or wet. 3. Poor Mixing: In solvent-free reactions, inhomogeneous mixing can lead to localized overheating and decomposition.[1] | 1. Optimize Reaction Conditions: Increase the reaction time or incrementally raise the temperature (e.g., from 160°C towards 180°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure Reagent Quality: Use high-purity, dry reagents. Dry 4-Fluoro-1,2-phenylenediamine in a vacuum oven if necessary. 3. Improve Mixing: If performing a solvent-free reaction, ensure efficient mechanical stirring. Alternatively, consider using a high-boiling point solvent like DMF or DMSO to ensure a homogeneous reaction mixture.[1] |
| Formation of a Dark, Tarry Substance | 1. Decomposition: The reaction temperature may be too high, causing decomposition of the starting materials or the product. 2. Side Reactions: Urea can decompose at high temperatures to form byproducts that can lead to tar formation. | 1. Reduce Reaction Temperature: Lower the temperature and increase the reaction time. A temperature range of 130-160°C in a solvent is often a good starting point. 2. Use a Carbonylating Agent Alternative: Consider using 1,1'-Carbonyldiimidazole (CDI) as a milder alternative to urea, which often allows for lower reaction temperatures. |
| Product is Difficult to Purify / Contains Impurities | 1. Incomplete Cyclization: The intermediate phenylurea derivative may be present in the final product. 2. Unreacted Starting Material: Unreacted 4-Fluoro-1,2-phenylenediamine may remain. 3. Byproducts from Urea: Thermal decomposition of urea can generate impurities like biuret and triuret. | 1. Drive Reaction to Completion: Ensure adequate reaction time and temperature. 2. Optimize Stoichiometry: Use a slight excess of urea (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the diamine. 3. Purification: Attempt recrystallization from a suitable solvent like ethanol, water, or a DMF/water mixture. The use of decolorizing carbon during recrystallization can help remove colored impurities.[2] |
| Inconsistent Yields Between Batches | 1. Variability in Heating: Inconsistent heating can lead to different reaction outcomes. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. | 1. Ensure Uniform Heating: Use an oil bath or a heating mantle with a temperature controller for precise and uniform temperature control. 2. Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
The most straightforward and widely used method is the direct condensation of 4-Fluoro-1,2-phenylenediamine with urea.[3][4] This reaction is typically performed by heating the two reagents together, either neat (without solvent) or in a high-boiling point organic solvent.[1][5]
Q2: Are there alternatives to using urea as the carbonyl source?
Yes, several other carbonylating agents can be used, which may offer advantages such as milder reaction conditions and higher purity of the crude product. These include:
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1,1'-Carbonyldiimidazole (CDI): This reagent is highly reactive and often allows the reaction to proceed at lower temperatures, potentially reducing the formation of byproducts.
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Phosgene or Triphosgene: While effective, these reagents are highly toxic and require specialized handling procedures.
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Ethyl Chloroformate: This can be used as a carbonyl source, often in the presence of a base.
Q3: What is the role of a solvent in this reaction?
While the reaction can be performed without a solvent, using a high-boiling point inert solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or dichlorobenzene can be beneficial.[1] A solvent ensures a homogeneous reaction mixture, allows for more precise temperature control, and can prevent localized overheating and decomposition of reagents, often leading to cleaner reactions and more consistent yields.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol. The starting material, 4-Fluoro-1,2-phenylenediamine, is significantly less polar than the product, this compound, which has a much lower Rf value. The reaction is considered complete when the spot corresponding to the starting diamine is no longer visible.
Q5: My final product has a persistent color. How can I decolorize it?
Colored impurities can often be removed during purification. A common method is to dissolve the crude product in a suitable solvent (like boiling water or ethanol) and add a small amount of activated decolorizing carbon.[2] The mixture is then heated for a short period and filtered while hot to remove the carbon. Upon cooling, the purified, colorless product should crystallize out.
Data Presentation
Table 1: Impact of Carbonyl Source on Benzimidazolone Synthesis Yield
This table presents representative data for general benzimidazolone synthesis to illustrate the potential impact of different carbonylating agents on reaction yield. Actual yields for the 5-fluoro derivative may vary.
| Carbonyl Source | Typical Temperature | Typical Yield | Notes |
| Urea | 150-180°C | 75-90% | Cost-effective; may require high temperatures leading to byproducts.[5] |
| 1,1'-Carbonyldiimidazole (CDI) | 80-120°C | 85-95% | Milder conditions; higher cost but often results in a cleaner reaction. |
| Ethyl Chloroformate | 70-100°C | 80-90% | Requires a base; good for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis via Urea Condensation
This protocol is a general guideline based on the common method of heating a substituted o-phenylenediamine with urea.[5]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).
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Heating: Heat the mixture to 170-180°C using an oil bath. The mixture will melt and ammonia will be evolved.
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Reaction Time: Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Allow the reaction mixture to cool to room temperature. The solidified mass is the crude product.
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Purification: Dissolve the crude solid in a minimal amount of hot ethanol or boiling water. If the solution is colored, add a small amount of decolorizing carbon and filter while hot. Allow the filtrate to cool slowly to induce crystallization.
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Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Visualizations
Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting low product yield.
Chemical Reaction Pathway
Caption: The chemical reaction for the synthesis from urea and the diamine starting material.
References
- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]
- 2. ijariie.com [ijariie.com]
- 3. chemscene.com [chemscene.com]
- 4. [PDF] Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles | Semantic Scholar [semanticscholar.org]
- 5. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4-fluoro-1,2-phenylenediamine and urea. This reaction is typically performed by heating the two reagents, often without a solvent or in a high-boiling point solvent.
Q2: What are the potential side products I should be aware of in this synthesis?
A2: Several side products can form, reducing the yield and purity of the desired product. The most common include:
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Biuret: Formed from the self-condensation of urea at high temperatures. Biuret is known to sublime and can cause blockages in reaction apparatus.
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Polymeric materials: Self-condensation of 4-fluoro-1,2-phenylenediamine can lead to the formation of polymeric impurities, which are often highly colored.
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N,N'-bis(4-fluoro-2-aminophenyl)urea: This can arise from the reaction of one molecule of urea with two molecules of 4-fluoro-1,2-phenylenediamine.
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Oxidation products: o-Phenylenediamines are susceptible to oxidation, which can result in the formation of colored impurities.
Q3: My reaction mixture is turning dark, and the final product is difficult to purify. What could be the cause?
A3: A dark reaction mixture often indicates the formation of colored impurities due to the oxidation of the 4-fluoro-1,2-phenylenediamine starting material. To mitigate this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, ensuring the purity of the starting diamine is crucial.
Q4: I am observing a solid subliming and clogging my condenser. What is it and how can I prevent this?
A4: The subliming solid is most likely biuret, a common side product from the self-condensation of urea at elevated temperatures. To address this, you can:
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Optimize the reaction temperature to the minimum required for the main reaction to proceed.
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Use a slight excess of the phenylenediamine relative to urea.
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Consider alternative carbonyl sources such as triphosgene or 1,1'-carbonyldiimidazole (CDI), although these reagents require more stringent handling precautions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
| Possible Causes | Recommended Solutions |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient heating time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Optimize the reaction time and temperature. A typical temperature range for this reaction is 130-180°C. |
| Sub-optimal Reagent Ratio: An incorrect molar ratio of 4-fluoro-1,2-phenylenediamine to urea can lead to lower yields. | A common starting point is a 1:1 to 1:1.2 molar ratio of diamine to urea. Experimentally determine the optimal ratio for your specific setup. |
| Impure Starting Materials: The presence of impurities in 4-fluoro-1,2-phenylenediamine or urea can inhibit the reaction. | Ensure the purity of your starting materials. Recrystallize or purify them if necessary. |
| Loss of Product During Work-up: The product may be partially soluble in the washing solvents. | After cooling the reaction mixture, the product typically precipitates. Use a minimal amount of a suitable cold solvent (e.g., water, ethanol) to wash the crude product. |
Problem 2: Product Contamination and Purification Challenges
| Possible Causes | Recommended Solutions |
| Presence of Biuret: As a common side product, biuret can co-precipitate with the product. | Biuret has different solubility characteristics than the desired product. Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) can effectively remove it. |
| Formation of Polymeric Byproducts: Self-condensation of the diamine leads to hard-to-remove polymeric impurities. | Maintain a strictly inert atmosphere during the reaction. Purification by column chromatography may be necessary if recrystallization is ineffective. |
| Residual Starting Materials: Unreacted 4-fluoro-1,2-phenylenediamine or urea may remain. | Optimize reaction conditions to ensure complete conversion. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-Fluoro-1,2-phenylenediamine and Urea
Materials:
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4-Fluoro-1,2-phenylenediamine
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Urea
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High-boiling point solvent (optional, e.g., o-dichlorobenzene)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and urea (1.1 eq).
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If using a solvent, add it to the flask.
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Heat the reaction mixture to 150-170°C under a nitrogen atmosphere.
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Maintain the temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
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Add a small amount of water or ethanol to the flask and stir to form a slurry.
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Collect the solid product by vacuum filtration.
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Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.
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Dry the product under vacuum.
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For further purification, the crude product can be recrystallized from ethanol or an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
Technical Support Center: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities present. For larger quantities with crystalline products, recrystallization is often a cost-effective first choice. Column chromatography is highly versatile for separating the target compound from impurities with different polarities.
Q2: What are the likely impurities in a synthesis of this compound starting from 4-fluoro-1,2-phenylenediamine and urea?
A2: Common impurities can include unreacted starting materials (4-fluoro-1,2-phenylenediamine and urea), partially reacted intermediates, and byproducts from side reactions. Oxidation of the 4-fluoro-1,2-phenylenediamine starting material can lead to colored impurities, which may persist in the final product.
Q3: My purified product is off-color (e.g., yellow or brown). How can I remove these colored impurities?
A3: The presence of color often indicates oxidation byproducts. A common and effective method to remove these is to treat a solution of the crude product with activated carbon before the final crystallization or after dissolving the sample for column chromatography. The activated carbon adsorbs the colored impurities, which can then be removed by filtration.
Q4: I am experiencing low recovery after recrystallization. What can I do to improve the yield?
A4: Low recovery during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, ensure that the cooling process is slow to allow for maximum crystal formation. A rapid crash-cooling can trap impurities and lead to lower yields of pure product. Finally, placing the crystallization flask in an ice bath after it has reached room temperature can help to maximize the precipitation of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The product is an oil at the solvent's freezing point. | - Evaporate some of the solvent to increase the concentration of the product and attempt to cool again.- Try adding a seed crystal to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent line.- Consider a different solvent or solvent system. |
| Product precipitates as an oil. | - The melting point of the product is lower than the boiling point of the solvent.- The cooling process is too rapid. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low purity of recrystallized product. | - Impurities co-crystallized with the product.- Inefficient removal of the mother liquor. | - Ensure slow cooling to promote selective crystallization.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.- A second recrystallization may be necessary. |
| Presence of colored impurities in crystals. | - Incomplete removal by a single recrystallization. | - Treat a solution of the product with activated carbon before filtration and recrystallization. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (overlapping spots on TLC). | - The chosen mobile phase has suboptimal polarity. | - Systematically vary the solvent ratio of your mobile phase to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC, with good separation from impurity spots.- Consider using a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). |
| Product elutes too quickly (high Rf). | - The mobile phase is too polar. | - Decrease the proportion of the more polar solvent in your mobile phase. |
| Product does not elute from the column (low or zero Rf). | - The mobile phase is not polar enough. | - Gradually increase the proportion of the more polar solvent in your mobile phase. |
| Streaking or tailing of the product band on the column and TLC. | - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The sample is overloaded on the column. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the stationary phase weight). |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is mostly crystalline.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Dissolution: In a 250 mL Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently to ensure complete dissolution.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
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Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
| Parameter | Typical Value |
| Solvent Ratio (Ethanol:Water) | Start with dissolving in ethanol, then add water to the cloud point. The final ratio will vary. |
| Expected Yield | > 85% (depending on initial purity) |
| Expected Purity | > 98% (by HPLC) |
Column Chromatography on Silica Gel
This protocol is effective for separating this compound from less polar and more polar impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Ethyl acetate
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Hexane
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
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Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to obtain an Rf value of approximately 0.3 for the product.
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Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen mobile phase.
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Fraction Collection: Collect fractions of the eluent in separate tubes.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
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Drying: Dry the purified product under vacuum.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v, adjust based on TLC) |
| Expected Rf | ~0.3 |
| Expected Purity | > 99% (by HPLC) |
Visualizations
Caption: General purification workflow for this compound.
Overcoming solubility issues of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered when working with 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a benzimidazolone derivative, is expected to have low solubility in aqueous solutions and higher solubility in polar aprotic organic solvents. This is a common characteristic of the benzimidazole class of compounds. For assays requiring an aqueous buffer system, a common practice is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.
Q2: Which organic solvents are recommended for preparing a stock solution?
A2: Based on the general solubility of benzimidazole derivatives, the following organic solvents are recommended for preparing stock solutions:
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Dimethyl sulfoxide (DMSO)
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N,N-Dimethylformamide (DMF)
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Methanol
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Ethanol
DMSO and DMF are often preferred due to their strong solubilizing power for a wide range of organic molecules.[1]
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution into my aqueous assay buffer?
A3: This phenomenon, often called "precipitation upon dilution" or "solvent shifting," occurs because the compound is poorly soluble in the final aqueous environment of your assay buffer. When the concentrated DMSO stock is introduced into the aqueous buffer, the DMSO is diluted, and the less soluble compound crashes out of the solution.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution of the stock solution into the assay buffer.
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Question: Is the concentration of the compound in the final assay solution too high?
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Action: Try lowering the final concentration of this compound in your assay. It's possible you are exceeding its solubility limit in the aqueous buffer.
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Question: Is the percentage of the organic solvent from the stock solution too low in the final assay volume?
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Action: If your experimental system allows, consider slightly increasing the final percentage of the organic solvent (e.g., DMSO) in your assay buffer. However, be mindful of the solvent's potential effects on your assay's biological components.
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Question: Are you adding the stock solution to the buffer correctly?
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Action: Always add the concentrated stock solution to the aqueous buffer while vortexing or stirring. Never add the buffer to the stock solution. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to immediate precipitation.
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Issue 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
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Question: Is the solution supersaturated?
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Action: A supersaturated solution is unstable and can precipitate over time. Try preparing your working solutions fresh before each experiment. If the solution needs to be stored, even for a short period, test its stability at the storage temperature (e.g., 4°C, room temperature).
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Question: Is the compound degrading?
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Action: While less common for this stable ring system, degradation can occur under certain conditions (e.g., extreme pH, exposure to light). Ensure your storage conditions are appropriate and consider the stability of the compound in your specific assay buffer over the experiment's duration.
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Data Presentation
Table 1: Qualitative Solubility of Benzimidazolone Derivatives
| Solvent | Solubility | Recommended Use |
| Aqueous Buffers (e.g., PBS) | Very Low / Practically Insoluble | Final assay medium (with caution) |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | Primary stock solutions |
| N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | Primary stock solutions |
| Methanol | Moderately Soluble | Secondary stock or intermediate dilutions |
| Ethanol | Moderately Soluble | Secondary stock or intermediate dilutions |
Table 2: Recommended Starting Concentrations for Stock Solutions
| Solvent | Starting Concentration Range |
| DMSO | 10 - 50 mM |
| DMF | 10 - 50 mM |
Note: These are suggested starting ranges. The maximum solubility should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 152.13 g/mol ). For 1 mL of a 10 mM solution, you will need 1.52 mg.
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Add Solvent: Add the appropriate volume of high-purity DMSO to the solid compound.
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Dissolve: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary. Ensure the solid is completely dissolved before use.
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Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of DMSO Stock into Aqueous Assay Buffer
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Prepare Buffer: Have your final volume of aqueous assay buffer ready in a tube.
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Stir/Vortex: Begin vigorously stirring or vortexing the aqueous buffer.
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Add Stock Solution: While the buffer is being mixed, add the required volume of the DMSO stock solution dropwise to the center of the vortex.
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Final Mix: Continue to vortex or stir for a few moments to ensure the solution is homogeneous.
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Inspect: Visually inspect the solution for any signs of precipitation (e.g., cloudiness, particles).
Visualizations
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Caption: Example signaling pathway illustrating a potential mechanism of action for a small molecule inhibitor.
References
Technical Support Center: 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
I. Synthesis and Purification Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of this compound.
FAQs: Synthesis
Question: My synthesis of this compound from 4-fluoro-o-phenylenediamine and urea is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in this condensation reaction are a common issue. Several factors could be contributing to this problem.
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Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
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Sub-optimal Reaction Temperature: The reaction temperature is critical for driving the cyclization. Ensure the reaction is heated to the appropriate temperature, typically around 180°C when using urea.[2]
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Purity of Starting Materials: Impurities in the 4-fluoro-o-phenylenediamine or urea can interfere with the reaction. It is advisable to use high-purity starting materials or purify them before use.
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Improper Stoichiometry: An incorrect molar ratio of reactants can lead to reduced yields. Ensure a slight excess of urea is used to drive the reaction to completion.
Question: I am observing the formation of multiple side products in my reaction mixture. How can I minimize their formation?
Answer: The formation of side products is often due to the reactivity of the starting materials and intermediates.
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Oxidation of o-Phenylenediamine: 4-fluoro-o-phenylenediamine is susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.
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Alternative Reaction Pathways: Depending on the reagents used, alternative cyclization or polymerization reactions can occur. Using a milder carbonyl source, such as 1,1'-carbonyldiimidazole (CDI), in a suitable solvent like THF at reflux may offer a cleaner reaction profile.
FAQs: Purification
Question: I am having difficulty purifying this compound by column chromatography. The product co-elutes with impurities. What should I do?
Answer: Co-elution during column chromatography is a common challenge when the polarity of the product and impurities are similar.
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Optimize Solvent System: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
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Alternative Purification Method - Recrystallization: Recrystallization is an effective method for purifying solid compounds. Ethanol or an ethanol/water mixture is often a good solvent choice for benzimidazolone derivatives.[3] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[3]
Question: My purified product is colored, suggesting the presence of impurities. How can I remove them?
Answer: Colored impurities are often a result of oxidation products.
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Activated Carbon Treatment: Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent filtration through celite to remove the carbon, followed by crystallization, should yield a purer, colorless product.
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Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, an acid-base extraction can be employed to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Neutralizing the aqueous layer should then precipitate the purified product.
Quantitative Data Summary: Synthesis and Purification
The following table summarizes typical experimental parameters and expected outcomes for the synthesis and purification of this compound. Note that these are representative values and may require optimization for specific laboratory conditions.
| Parameter | Synthesis (Urea Method) | Purification (Recrystallization) |
| Starting Materials | 4-fluoro-o-phenylenediamine, Urea | Crude this compound |
| Solvent | None (neat reaction) | Ethanol |
| Temperature | 180-190 °C | Boiling point of Ethanol |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | 70-85% | >90% recovery |
| Purity (Post-procedure) | 80-95% | >98% |
II. Biological Assay Troubleshooting
This section provides guidance on common issues encountered during the biological evaluation of this compound.
FAQs: General Biological Assays
Question: I am observing inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results in cell-based assays can stem from several factors related to the compound's properties and its interaction with the assay components.
-
Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing dilutions in your cell culture medium. It is also recommended to prepare fresh solutions for each experiment, as the stability of the compound in aqueous media over long periods may be limited.[4]
-
Cell Permeability: The ability of the compound to cross the cell membrane can vary between cell types. If you suspect poor cell permeability, consider using permeabilizing agents (with appropriate controls) or modifying the compound to enhance its lipophilicity.
FAQs: Kinase Assays
Question: I am using this compound in a kinase assay and am getting a high background signal. What could be the problem?
Answer: High background in kinase assays, particularly fluorescence-based ones, can be caused by compound interference.
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[5][6] To check for this, run a control with the compound in the assay buffer without the enzyme or substrate.[5]
-
Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, which can sometimes manifest as an increase in background in certain assay formats.[5][6]
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that interfere with the assay components non-specifically.[5][6] Performing the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help to mitigate this.[5]
FAQs: Cell Viability (MTT) Assays
Question: My MTT assay results with this compound are not correlating with other cytotoxicity assays. Why might this be?
Answer: The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases, and certain compounds can interfere with this process.[7][8]
-
Direct Reduction of MTT: The compound itself might be able to reduce the MTT reagent, leading to a false-positive signal for cell viability.[7] To test for this, incubate the compound with MTT in cell-free media.
-
Interference with Formazan Crystal Solubilization: The compound may interfere with the solubilization of the formazan crystals, leading to inaccurate absorbance readings.
-
Alteration of Cellular Metabolism: The compound could be affecting the metabolic activity of the cells without necessarily causing cell death, which would lead to misleading MTT results.[9] It is always advisable to confirm cytotoxicity results with an orthogonal method, such as a trypan blue exclusion assay or a fluorescence-based live/dead stain.[10]
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of benzimidazolones.
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and urea (0.90 g, 15 mmol).
-
Heating: Heat the mixture in an oil bath at 180-190 °C for 2-4 hours. The mixture will melt and then solidify as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add 50 mL of water and heat the mixture to boiling to dissolve any unreacted urea.
-
Isolation: Cool the mixture in an ice bath. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is adapted from general recrystallization procedures for similar compounds.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring to dissolve the solid completely.[3]
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven.
IV. Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway Inhibited by this compound
Based on the activity of structurally similar compounds, it is hypothesized that this compound may act as an inhibitor of receptor tyrosine kinases such as VEGFR2 and PDGFRβ.[11] These receptors are key mediators of angiogenesis and cell proliferation.
Caption: Hypothetical inhibition of VEGFR2 and PDGFRβ signaling pathways.
Experimental Workflow: Synthesis and Purification
The following workflow diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for synthesis and purification of the target compound.
Logical Relationship: Troubleshooting Biological Assays
This diagram outlines a logical approach to troubleshooting common issues in biological assays with the test compound.
Caption: A logical workflow for troubleshooting common biological assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in solution
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one in solution. The information provided is based on general chemical principles and data from structurally related compounds due to the limited availability of specific stability studies for this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many benzimidazolone derivatives, it can be susceptible to hydrolysis under strongly acidic or basic conditions and oxidation.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways have not been extensively published, based on its structure, potential degradation routes include:
-
Hydrolysis: The amide bond in the ring can be susceptible to hydrolysis, especially at extreme pH values, leading to ring-opening.
-
Oxidation: The benzene ring, activated by the electron-donating nitrogen atoms, could be prone to oxidation, potentially forming hydroxylated or other oxidized species.
Q3: What are the ideal storage conditions for solutions of this compound?
To maximize stability, solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The use of amber vials is recommended. It is also advisable to prepare fresh solutions for sensitive experiments.
Q4: How can I monitor the stability of my compound in solution?
The most common method for monitoring the stability of small molecules like this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at different time points and observing the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in compound concentration over a short period. | pH-mediated hydrolysis. | Buffer the solution to a neutral pH (around 7.0-7.5). Avoid highly acidic or basic conditions. |
| Photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Oxidation. | Degas the solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant if compatible with your experimental setup. | |
| Appearance of multiple new peaks in the HPLC chromatogram. | Compound degradation. | Perform a forced degradation study to identify the degradation products and understand the degradation pathways. This will help in developing a stability-indicating method. |
| Contamination. | Ensure the purity of the starting material and the cleanliness of the glassware and equipment. | |
| Precipitation of the compound from the solution. | Poor solubility or supersaturation. | Determine the solubility of the compound in the chosen solvent at the storage temperature. Consider using a co-solvent system to improve solubility. |
| Change in temperature. | Ensure that the storage temperature is appropriate and does not cause the compound to precipitate. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60 °C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of the compound in a specific solution over time.
1. Preparation of Stability Samples:
-
Prepare a solution of this compound in the desired experimental buffer or solvent at the target concentration.
-
Aliquot the solution into several vials for analysis at different time points.
2. Storage:
-
Store the vials under the intended experimental conditions (e.g., specific temperature, light exposure).
3. HPLC Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours), remove one vial and analyze its content using a validated stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Column: A C18 column is typically used.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
4. Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathway via hydrolysis.
Methods to reduce impurities in 5-Fluoro-1,3-dihydrobenzoimidazol-2-one preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation of this compound.
Problem 1: Low Yield of Crude Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reaction Temperature: Ensure the reaction mixture reaches and is maintained at the optimal temperature (typically 130-180 °C for urea melt or high-boiling solvent methods).- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration.- Ensure Proper Mixing: In a solvent-free reaction, ensure the urea and 4-fluoro-1,2-phenylenediamine are intimately mixed. In a solvent-based reaction, ensure efficient stirring. |
| Sublimation of Starting Materials | - Use a reflux condenser to prevent the loss of volatile starting materials, especially in higher temperature reactions. |
| Degradation of Starting Material or Product | - Control Temperature: Avoid excessive temperatures that can lead to decomposition.- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Problem 2: High Levels of Impurities in the Crude Product
Common Impurities and Mitigation Strategies:
Based on the reaction of 4-fluoro-1,2-phenylenediamine and urea, the following impurities are plausible:
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Unreacted 4-fluoro-1,2-phenylenediamine: This can occur due to incomplete reaction.
-
Mitigation: Ensure an appropriate molar ratio of urea to the diamine (a slight excess of urea is often used) and confirm the reaction goes to completion via TLC.
-
-
Di-substituted Urea Derivatives: Formation of N,N'-bis(4-fluoro-2-aminophenyl)urea is a potential side product if the reaction conditions are not optimized.
-
Mitigation: Control the stoichiometry and reaction temperature.
-
-
Polymeric Byproducts: High temperatures can sometimes lead to the formation of polymeric materials.
-
Mitigation: Maintain a consistent and not overly excessive reaction temperature.
-
A general workflow for the synthesis and initial purification is illustrated below:
Caption: General workflow for the synthesis and purification of this compound.
Problem 3: Difficulty in Purifying the Final Product
Recrystallization Troubleshooting:
| Issue | Recommended Solution |
| Product does not dissolve in hot solvent. | - The solvent is not polar enough. Try a more polar solvent or a solvent mixture. Common solvents for benzimidazolones include ethanol, methanol, and mixtures with water. |
| Product "oils out" instead of crystallizing. | - The solution is supersaturated, or the cooling is too rapid. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery after recrystallization. | - Too much solvent was used. After collecting the crystals, try to concentrate the mother liquor to recover more product.- The product has significant solubility in the cold solvent. Cool the solution in an ice bath to minimize solubility. |
Column Chromatography Troubleshooting:
| Issue | Recommended Solution |
| Poor separation of product and impurities. | - Optimize Solvent System: Use TLC to screen for a solvent system that provides good separation (Rf of the product around 0.3-0.4). A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).- Adjust Polarity Gradient: If using gradient elution, make the gradient shallower to improve resolution. |
| Product is insoluble in the loading solvent. | - Dissolve the crude product in a minimal amount of a more polar solvent (e.g., DMF or DMSO) and adsorb it onto a small amount of silica gel before loading onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method is the condensation reaction between 4-fluoro-1,2-phenylenediamine and urea. This reaction is typically carried out by heating the two reagents together, either neat (in a melt) or in a high-boiling point solvent.
Q2: What are the expected spectral data for pure this compound?
-
¹H NMR: Signals corresponding to the aromatic protons and the N-H protons of the benzimidazolone ring. The aromatic protons will show splitting patterns influenced by the fluorine substituent. The N-H protons will likely appear as a broad singlet.
-
¹³C NMR: Resonances for the carbonyl carbon and the aromatic carbons, with C-F coupling visible for the carbons near the fluorine atom.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₅FN₂O, MW: 152.13 g/mol ).
Q3: Which analytical techniques are recommended for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for determining the purity and identifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) is a good starting point.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the purity of fractions during column chromatography.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
The following diagram illustrates a decision-making process for troubleshooting purification:
Caption: Decision tree for selecting a purification method.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
General Protocol for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Disclaimer: The information provided is intended as a general guide. Specific experimental conditions may need to be optimized for your particular setup and the purity of your starting materials. Always follow standard laboratory safety procedures.
Technical Support Center: Optimizing Fluorination in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the critical fluorination step.
Frequently Asked Questions (FAQs)
Q1: What are the primary benefits of incorporating fluorine into benzimidazole derivatives?
A1: Incorporating fluorine into benzimidazole scaffolds can significantly enhance the pharmacological properties of the resulting compounds. Fluorine's high electronegativity and small atomic size can alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This often leads to improved therapeutic efficacy. For instance, fluorinated benzimidazoles have shown enhanced antimicrobial, antiviral, and anticancer activities.[2][4] The substitution of a hydrogen atom with fluorine can also increase metabolic stability by strengthening the C-F bond compared to a C-H bond, and can improve membrane permeability.[2]
Q2: Which fluorinating agents are commonly used for benzimidazole synthesis?
A2: A variety of fluorinating agents can be employed, with the choice depending on the specific substrate and desired outcome. "Selectfluor" (F-TEDA-BF4) is a widely used electrophilic fluorinating agent known for its effectiveness in fluorinating electron-rich aromatic systems, including some benzotriazines which are structurally related to benzimidazoles.[5] Other sources of fluorine in the synthesis of fluorinated benzimidazoles can come from starting materials that already contain fluorine, such as fluorinated phenylenediamines or fluorinated benzoic acids.[1][4]
Q3: How can microwave-assisted synthesis benefit the fluorination of benzimidazoles?
A3: Microwave-assisted synthesis has emerged as a powerful technique for preparing fluorinated benzimidazoles, offering several advantages over conventional heating methods.[4][6] These benefits include significantly reduced reaction times (often from hours to minutes), higher product yields (reported yields of 85–96%), and cleaner reactions with fewer byproducts.[4][6] The rapid and uniform heating provided by microwaves can prevent the decomposition of sensitive reagents and may allow for solvent-free conditions, contributing to a more environmentally friendly process.[4]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the fluorinated benzimidazole is lower than expected.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some modern methods are effective at room temperature, traditional approaches may require higher temperatures. For microwave-assisted synthesis, temperatures around 110°C have been reported to be effective.[6] |
| Inefficient Catalyst or Reagent | The choice of catalyst and fluorinating agent is crucial. If using a catalyst, ensure it is active and used in the correct concentration. For direct fluorination, consider the reactivity of your substrate with the chosen fluorinating agent. For instance, with less reactive substrates, a more powerful fluorinating agent might be necessary. |
| Incorrect Solvent | The solvent can significantly influence reaction outcomes. Polar solvents like ethanol are often used.[6] Consider screening a variety of solvents to find the optimal one for your specific reaction. |
| Decomposition of Reactants or Products | Prolonged reaction times or excessive temperatures can lead to the decomposition of starting materials or the desired product. Microwave synthesis can be advantageous here due to the shorter reaction times.[4][6] |
Poor Regioselectivity
Problem: Fluorination is occurring at an undesired position on the benzimidazole ring system.
| Potential Cause | Suggested Solution |
| Electronic Effects of Substituents | The existing substituents on the benzimidazole core will direct the position of fluorination. Electron-donating groups will activate the ortho and para positions for electrophilic fluorination, while electron-withdrawing groups will deactivate them. Carefully consider the electronic nature of your starting material.[5] |
| Steric Hindrance | Bulky substituents can block access to certain positions, leading to fluorination at less sterically hindered sites. |
| Reaction Conditions | The choice of fluorinating agent and solvent can sometimes influence regioselectivity. For example, the regioselectivity of fluorination with Selectfluor can be highly dependent on the substrate's electronic properties.[5] |
Formation of Side Products
Problem: The reaction is producing significant amounts of unintended byproducts.
| Potential Cause | Suggested Solution |
| Over-fluorination | If the reaction conditions are too harsh (e.g., high temperature, long reaction time, excess fluorinating agent), multiple fluorine atoms may be added to the molecule. Reduce the equivalents of the fluorinating agent and optimize the reaction time and temperature. |
| Side Reactions with Functional Groups | Other functional groups in the molecule may react with the fluorinating agent. Protect sensitive functional groups before the fluorination step and deprotect them afterward. |
| Instability of the Product | In some cases, the fluorinated product itself might be unstable under the reaction conditions and could degrade.[7] It is important to monitor the reaction progress and isolate the product promptly once the reaction is complete. |
Experimental Protocols
Microwave-Assisted Synthesis of 2-Substituted Fluorinated Benzimidazoles
This protocol is adapted from a method reported to produce high yields of 2-substituted fluorinated benzimidazoles.[6]
Materials:
-
Appropriately substituted methyl 3-amino-4-(4-fluoroanilino)benzoate
-
Substituted aldehyde
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the methyl 3-amino-4-(4-fluoroanilino)benzoate and the desired substituted aldehyde.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 110°C for a period of 3 to 8 minutes.[6]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the resulting product using an appropriate method, such as column chromatography, to obtain the desired 2-substituted fluorinated benzimidazole.
Note: This is a generalized procedure. The specific stoichiometry of reactants and purification methods will need to be optimized for each specific derivative.[6]
Data Summary
Comparison of Synthetic Methods for Fluorinated Benzimidazoles
| Method | Catalyst/Reagent | Temperature | Reaction Time | Yield | Reference |
| Microwave-assisted | None specified | 110°C | 3–8 min | 85–96% | [6] |
| Conventional Heating | Na2S2O5 (20 mol%) in EtOH | Reflux | 8–18 hr | 60–90% | [6] |
| Grinding | I2 (10 mol%) | Room Temperature | 5–45 min | 10–55% | [6] |
Visualizations
Troubleshooting Workflow for Low Yield in Fluorination
Caption: A decision-making workflow for troubleshooting low yields.
General Synthesis Pathway for Fluorinated Benzimidazoles
Caption: A generalized synthetic route to fluorinated benzimidazoles.
References
- 1. nbinno.com [nbinno.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one to other antimicrobials
An Objective Analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and Related Compounds Against Clinically Relevant Microbes
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy to enhance biological activity.[3] This guide provides a comparative analysis of the antimicrobial efficacy of fluorinated benzimidazole derivatives, with a focus on compounds structurally related to this compound, against various microbial strains.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of 2-(fluorophenyl)-benzimidazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] For context, the activity of the standard antimicrobial agents Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are included.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluorinated Benzimidazole Derivatives against Bacterial Strains (μg/mL) [4]
| Compound | B. subtilis | S. aureus | S. epidermidis | E. faecalis | P. aeruginosa | E. coli |
| 2-(o-fluorophenyl)-benzimidazole | 15.62 | 31.25 | 31.25 | 62.5 | 62.5 | 125 |
| 2-(m-fluorophenyl)-benzimidazole | 7.81 | 15.62 | 15.62 | 31.25 | 31.25 | 62.5 |
| 2-(p-fluorophenyl)-benzimidazole | 31.25 | 62.5 | 62.5 | 125 | 125 | 250 |
| Ciprofloxacin (Standard) | 0.98 | 1.95 | 1.95 | 3.9 | 0.49 | 0.98 |
Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Benzimidazole Derivatives against Fungal Strains (μg/mL) [4]
| Compound | C. albicans | C. parapsilosis |
| 2-(o-fluorophenyl)-benzimidazole | 62.5 | 125 |
| 2-(m-fluorophenyl)-benzimidazole | 31.25 | 62.5 |
| 2-(p-fluorophenyl)-benzimidazole | 125 | 250 |
| Fluconazole (Standard) | 3.9 | 7.81 |
Note: Lower MIC values indicate higher antimicrobial activity.
From the data, it is evident that the position of the fluorine atom on the phenyl ring significantly influences the antimicrobial activity. The meta-substituted compound, 2-(m-fluorophenyl)-benzimidazole, demonstrated the most potent activity against both bacterial and fungal strains among the tested derivatives.[4]
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, based on standard laboratory practices.
Microorganism Preparation: Bacterial strains are cultured on nutrient agar plates, and fungal strains on Sabouraud dextrose agar plates. A single colony is then used to inoculate a sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) and incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
Broth Microdilution Assay:
-
A two-fold serial dilution of the test compounds and standard antimicrobials is prepared in a 96-well microtiter plate using the appropriate growth medium.
-
The standardized microbial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several studies on benzimidazole derivatives suggest that their antibacterial activity may stem from the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[5][6] By targeting this enzyme, the compounds can disrupt critical cellular processes, leading to bacterial cell death.
Caption: Proposed mechanism of action for fluorinated benzimidazole derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The process of evaluating the antimicrobial efficacy of a novel compound involves a systematic workflow, from initial screening to the determination of quantitative measures of activity.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Vivo Validation of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anticancer activity of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Due to the current lack of publicly available in vivo efficacy data for this specific compound, this document focuses on a detailed comparison with structurally related benzimidazole derivatives that have demonstrated significant anticancer effects in preclinical animal models. The guide also includes data for standard-of-care anticancer agents that share similar mechanisms of action, providing a benchmark for potential efficacy.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives showing promise in oncology.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][3] This guide will explore these two mechanisms in the context of benzimidazole derivatives, presenting available in vivo data, detailed experimental protocols, and visual representations of the underlying biological processes.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer activity of selected benzimidazole derivatives and standard-of-care drugs in xenograft mouse models.
Table 1: In Vivo Efficacy of Benzimidazole Derivatives as Tubulin Polymerization Inhibitors
| Compound/Drug | Cancer Model | Administration Route & Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] (3-amino-5-phenylpyrazole derivative) | MCF-7 (Breast Cancer) Xenograft | 20 mg/kg, i.p., for 21 days | 68.95% | [4] |
| Compound 6h (2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analog) | A549 (Non-Small Cell Lung Cancer) Xenograft | Not specified | Effective inhibition of tumor progression | [2] |
| Paclitaxel (Standard of Care) | HNXF 1838 (Head and Neck Cancer) Xenograft | MTD | Significant (P < 0.05) | [5] |
| Paclitaxel (Standard of Care) | LXFA 1584 (Lung Cancer) Xenograft | Not specified | Active against various human tumor cell lines | [6] |
Table 2: In Vivo Efficacy of Benzimidazole Derivatives as VEGFR-2 Signaling Inhibitors
| Compound/Drug | Cancer Model | Administration Route & Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Vandetanib | Lewis Lung Carcinoma (LLC) Xenograft | 80 mg/kg, daily | 84% | [7] |
| Vandetanib | B16.F10 Melanoma Xenograft | 80 mg/kg, daily | 82% | [7] |
| DC101 (Anti-VEGFR-2 Antibody) | RenCa (Renal Cell Carcinoma) Lung Metastases | Not specified | 26% reduction in tumor growth | [8] |
| Doxorubicin + Glycyrrhetinic Acid | Breast Cancer Xenograft | Not specified | Enhanced anti-tumor efficacy | [9] |
Table 3: In Vitro Cytotoxicity of Fluoro-Substituted Benzimidazole Derivatives
While in vivo data for this compound is not available, in vitro studies on similar fluoro-substituted benzimidazoles demonstrate potent antiproliferative activity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 55b (fluorinated pyrazolylbenzimidazole) | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95–1.57 | [10] |
| Compound ORT14 (para-fluoro substituted benzimidazole) | A549, A498, HeLa, A375, HepG2 | Highly active with low IC50 values | [11] |
| Compound ORT15 (ortho-fluoro substituted benzimidazole) | A549, A498, HeLa, A375, HepG2 | 0.177 - 0.354 | [11] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Figure 1. Simplified Tubulin Polymerization Inhibition Pathway.
Caption: Figure 2. Simplified VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: Figure 3. General Experimental Workflow for In Vivo Xenograft Model.
Experimental Protocols
The following are generalized protocols for conducting in vivo anticancer efficacy studies using xenograft models, based on common practices in the field.[12][13][14][15][16]
Protocol 1: Human Tumor Xenograft Mouse Model
1. Cell Culture and Preparation:
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Maintain cell cultures in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or a 1:1 mixture with Matrigel to a final concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.
2. Animal Handling and Tumor Implantation:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the experiment.
-
Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
3. Drug Formulation and Administration:
-
Formulation: Prepare the test compound (e.g., this compound), comparator benzimidazoles, and standard drugs in an appropriate vehicle (e.g., a solution of DMSO, Tween 80, and saline).
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at various doses, comparator, and standard drug).
-
Administration: Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) according to the predetermined dosing schedule.
4. Efficacy Evaluation and Endpoint:
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Body Weight: Monitor the body weight of each mouse regularly as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Protocol 2: Immunohistochemical Analysis of Tumor Tissue
1. Tissue Collection and Preparation:
-
At the end of the in vivo study, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
2. Staining:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD31 for microvessel density).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).
-
Counterstaining: Counterstain the sections with hematoxylin.
3. Analysis:
-
Visualize the stained sections under a microscope and quantify the expression of the markers of interest using image analysis software.
References
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]
- 4. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 5. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. benchchem.com [benchchem.com]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
Unveiling the Anticancer Potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Derivatives: A Comparative Guide to Structure-Activity Relationships
A detailed investigation into a series of fluoro-substituted benzimidazole derivatives has illuminated key structural features that dictate their efficacy as potential anticancer agents. This guide provides a comprehensive comparison of these compounds, summarizing their biological activities, outlining the experimental methodologies used for their evaluation, and visualizing the crucial structure-activity relationships that have emerged from recent research.
A pivotal study by Ersan and Duran (2021) systematically synthesized and evaluated a series of 2-(fluorophenyl)-1H-benzimidazole derivatives, revealing significant in vitro antiproliferative activity against a panel of human cancer cell lines. This analysis serves as a cornerstone for understanding how substitutions on the benzimidazole core and the pendant phenyl ring influence cytotoxic potency and selectivity.
Comparative Analysis of Antiproliferative Activity
The in vitro cytotoxic effects of a series of fluoro-substituted benzimidazole derivatives were assessed against five human cancer cell lines: A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver). Additionally, the cytotoxicity against the non-cancerous human embryonic kidney cell line HEK293 was determined to evaluate the selectivity of the compounds. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | 5-Position Substituent | Phenyl-Fluoro Position | A549 IC50 (µM) | A498 IC50 (µM) | HeLa IC50 (µM) | A375 IC50 (µM) | HepG2 IC50 (µM) | HEK293 IC50 (µM) |
| ORT10 | H | ortho | 0.884 | 0.884 | 0.884 | 0.442 | 0.442 | 3.536 |
| ORT11 | H | meta | 1.768 | 1.768 | 1.768 | 0.884 | 0.884 | 7.072 |
| ORT12 | H | para | 0.442 | 0.442 | 0.442 | 0.221 | 0.221 | 1.768 |
| ORT13 | H | none | 3.536 | 3.536 | 3.536 | 1.768 | 1.768 | 14.144 |
| ORT14 | CH3 | para | 0.177 | 0.177 | 0.177 | 0.0885 | 0.0885 | 0.885 |
| ORT15 | CH3 | ortho | 0.354 | 0.354 | 0.354 | 0.177 | 0.177 | 1.768 |
| ORT16 | CH3 | meta | 0.884 | 0.884 | 0.884 | 0.442 | 0.442 | 3.536 |
| ORT17 | CH3 | none | 1.768 | 1.768 | 1.768 | 0.884 | 0.884 | 7.072 |
| Methotrexate | - | - | 0.0442 | 0.0442 | 0.0442 | 0.0221 | 0.0221 | 0.0442 |
Structure-Activity Relationship (SAR) Insights
The antiproliferative data reveals several key trends:
-
Influence of Fluorine Position: The position of the fluorine atom on the 2-phenyl ring significantly impacts cytotoxic activity. Generally, derivatives with a para-fluoro substituent (ORT12 and ORT14) exhibited the highest potency across all cancer cell lines. Ortho-fluoro substituted compounds (ORT10 and ORT15) were also highly active, whereas meta-fluoro substituted analogs (ORT11 and ORT16) showed comparatively lower activity.
-
Effect of 5-Methyl Substitution: The presence of a methyl group at the 5-position of the benzimidazole ring generally enhanced antiproliferative activity. For instance, compound ORT14 (5-methyl, para-fluoro) was the most potent derivative in the series.
-
Selectivity: Many of the synthesized fluoro-substituted benzimidazole derivatives displayed a degree of selectivity towards cancer cells over the non-cancerous HEK293 cell line, as indicated by the higher IC50 values for HEK293 compared to the cancer cell lines.
Caption: Structure-Activity Relationship (SAR) of this compound Derivatives.
Experimental Protocols
General Synthesis of 2-(Fluorophenyl)-1H-benzimidazole Derivatives
The synthesis of the target fluoro-substituted benzimidazole derivatives was achieved through a condensation reaction between the appropriately substituted o-phenylenediamine and a fluorobenzaldehyde.
Caption: Synthetic workflow for 2-(fluorophenyl)-1H-benzimidazole derivatives.
A general procedure involves heating a mixture of the substituted o-phenylenediamine and the corresponding fluorobenzaldehyde in a suitable solvent, often in the presence of an oxidizing agent and a catalyst, followed by purification of the resulting product.
In Vitro Antiproliferative Activity (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cell lines (A549, A498, HeLa, A375, HepG2) and the normal human cell line (HEK293) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.[1]
-
MTT Addition: Following the treatment period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours.[1]
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
This comparative guide highlights the significant potential of this compound derivatives as a scaffold for the development of novel anticancer agents. The clear structure-activity relationships identified provide a rational basis for the design and synthesis of more potent and selective analogs for future therapeutic applications.
References
A Comparative Analysis of the Biological Effects of Benzimidazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a detailed comparative analysis of the biological effects of various benzimidazole isomers. Benzimidazole, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This guide focuses on the comparative anticancer and antimicrobial activities of key benzimidazole isomers, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
The position of substituents on the benzimidazole ring profoundly influences the molecule's biological activity. This guide will delve into a comparative analysis of positional isomers, specifically focusing on nitro- and bromo-substituted benzimidazoles, as well as a comparison between 2-aryl and 5-substituted benzimidazole derivatives.
Comparative Anticancer Activity of Benzimidazole Isomers
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[1] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Positional Isomers: 5-Nitro vs. 6-Nitrobenzimidazole Derivatives
The placement of a nitro group on the benzimidazole ring significantly impacts its anticancer and antimicrobial properties. Studies have shown that both 5-nitro and 6-nitro isomers exhibit biological activities, though their potencies can differ.[2]
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [3] |
| 2-(3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HT29 (Colon Carcinoma) | 6.4 | [3] |
| 2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HL60 (Leukemia) | 0.9 | [3] |
Note: The synthesis of 5(6)-nitrobenzimidazoles often results in an inseparable mixture of the two regioisomers.[4] The data presented here is for the mixture, highlighting the collective potency.
Structural Isomers: 2-Aryl vs. 5-Substituted Benzimidazole Derivatives
The substitution pattern on the benzimidazole core is a critical determinant of anticancer efficacy. A comparative study of benzoyl-substituted versus unsubstituted benzimidazoles revealed that the presence of a benzoyl group at the 5-position enhances cytotoxic activity.[5]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | Reference |
| 5-Benzoyl Substituted Benzimidazole | 16.18 ± 0.07 | 15.15 ± 0.05 | [5] |
| 5-Carboxyl Substituted Benzimidazole | 19.21 ± 0.08 | 18.29 ± 0.06 | [5] |
| Unsubstituted Benzimidazole | 20.48 ± 0.08 | 23.23 ± 0.09 | [5] |
| Cisplatin (Reference) | 40.45 ± 0.29 | 41.08 ± 0.32 | [5] |
Comparative Antimicrobial Activity of Benzimidazole Isomers
Benzimidazole derivatives are also known for their broad-spectrum antimicrobial activity. The nature and position of substituents play a significant role in determining their potency against various bacterial and fungal strains.
Positional Isomers: 5-Bromo vs. 6-Bromo-benzimidazole Derivatives
A study on positional isomers of bromo-substituted benzimidazoles demonstrated that both 5-bromo and 6-bromo derivatives possess significant antimicrobial and antitubercular activity. The study highlighted that specific derivatives within the 5-bromo series showed noteworthy activity against Mycobacterium tuberculosis H37Rv.[6]
| Compound Isomer Series | Target Organism | Activity | Reference |
| 5-Bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles | Mycobacterium tuberculosis H37Rv | Significant antitubercular activity | [6] |
| 6-Bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles | Mycobacterium tuberculosis H37Rv | Displayed interesting antimicrobial activity | [6] |
Key Signaling Pathways Modulated by Benzimidazole Isomers
The biological effects of benzimidazole isomers are underpinned by their interaction with and modulation of critical cellular signaling pathways.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many anticancer benzimidazoles is the inhibition of microtubule polymerization. By binding to β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]
Caption: Inhibition of tubulin polymerization by benzimidazole isomers.
Modulation of EGFR and VEGFR-2 Signaling Pathways
Certain benzimidazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation and angiogenesis.[9][10]
Caption: EGFR and VEGFR-2 signaling inhibition by benzimidazoles.
Activation of the p53 Tumor Suppressor Pathway
Some benzimidazole derivatives have been shown to activate the p53 tumor suppressor pathway by downregulating its negative regulators, Mdm2 and MdmX. This leads to an increase in p53 protein levels, subsequent cell cycle arrest, and apoptosis.
Caption: p53 pathway activation by certain benzimidazole isomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds.
In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzimidazole isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[5]
-
Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 3. Phosphorylation of tyrosine 801 of vascular endothelial growth factor receptor-2 is necessary for Akt-dependent endothelial nitric-oxide synthase activation and nitric oxide release from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Benchmarking 5-Fluoro-1,3-dihydrobenzoimidazol-2-one Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzimidazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Their structural similarity to endogenous purines allows them to interact with a variety of enzymes. This guide focuses on the potential of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one as an inhibitor of IDO1, a critical enzyme in immune tolerance, and DHFR, a key enzyme in nucleotide synthesis. By comparing the inhibitory activities of known benzimidazole analogues and other established inhibitors, we provide a rationale for the experimental evaluation of this compound.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of known inhibitors for IDO1 and DHFR. It is important to note that no specific IC50 value for this compound has been reported in the reviewed literature. The data for benzimidazole derivatives are included to provide a potential range of activity for this class of compounds.
Table 1: Comparison of IDO1 Inhibitors
| Compound Class | Compound Name | Target | IC50 (nM) | Reference |
| Benzimidazole Derivative | 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | Human IDO1 | 16 | [1] |
| Hydroxyamidine | Epacadostat (INCB024360) | Human IDO1 | 70 | [2] |
| Imidazothiazole | ZINC15 | Human IDO1 | Not Reported (Strong H-bond with Lys238) | [1] |
| Secondary Sulfonamide | Compound 5d | Human IDO1 | Potent (Specific value not provided) | [3] |
Table 2: Comparison of DHFR Inhibitors
| Compound Class | Compound Name | Target | IC50 (nM) | Reference |
| Antifolate | Methotrexate | Human DHFR | 4.74 | [4] |
| Diaminopyrimidine | Trimethoprim | Bacterial DHFR | Potent (Specific value not provided) | [5] |
| Pyrrolopyrimidine | Compound 4 | Bovine Liver DHFR | 4 | [4] |
| Thiazole Derivative | Compound 2 | Human DHFR | 60 | [4] |
| Fluorinated Heterocycle | Fluorofolin | Dihydrofolate Reductase | 2.5 | |
| Benzimidazole Derivative | Data Not Available | - | - | - |
Experimental Protocols
Detailed methodologies for in vitro enzyme inhibition assays are crucial for reproducible and comparable results. The following are generalized protocols for IDO1 and DHFR inhibition assays based on established methods.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This cell-based assay measures the production of kynurenine, the product of IDO1-mediated tryptophan catabolism.
Principle: IDO1 activity is induced in a suitable cell line (e.g., HeLa or SK-OV-3) using interferon-gamma (IFN-γ). The test compound's ability to inhibit this activity is quantified by measuring the reduction in kynurenine levels in the cell culture supernatant.
Materials:
-
HeLa or SK-OV-3 cells
-
DMEM or appropriate cell culture medium with 10% FBS
-
Recombinant human IFN-γ
-
Test compound (this compound) and known inhibitors
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
IDO1 Induction: Treat cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of the test compound and known inhibitors to the cells.
-
Substrate Addition: Add L-tryptophan to a final concentration of 20 µM.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Kynurenine Measurement:
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 30% (w/v) TCA and incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer 100 µL of the supernatant to another plate and add 100 µL of Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in NADPH concentration during the DHFR-catalyzed reduction of dihydrofolate.
Principle: DHFR reduces dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to DHFR activity.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Test compound (this compound) and known inhibitors (e.g., Methotrexate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent plates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR enzyme, and NADPH.
-
Inhibitor Addition: Add serial dilutions of the test compound and known inhibitors to the reaction mixture.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding DHF to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways involving IDO1 and DHFR, providing context for the mechanism of action of their respective inhibitors.
Caption: IDO1 signaling pathway and potential point of inhibition.
Caption: DHFR's role in nucleotide synthesis and potential inhibition.
Experimental Workflow Diagrams
References
- 1. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Results for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of fluorinated benzimidazole derivatives, with a focus on the structural class of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one. Due to a lack of publicly available, direct experimental data for this compound, this document presents a cross-validation of results from closely related compounds. The experimental protocols detailed herein provide a framework for generating the necessary data for a direct comparison.
Data Presentation: Antimicrobial and Antiproliferative Activities of Fluorinated Benzimidazole Derivatives
The following tables summarize the reported biological activities of various fluorinated benzimidazole derivatives. This data can serve as a reference point for the expected performance of this compound.
Table 1: Antimicrobial Activity of 5-Fluorouracil-Derived Benzimidazoles
| Compound | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 5c (3-fluorobenzyl derivative) | Saccharomyces cerevisiae | 1 | Fluconazole | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | Norfloxacin | 4 | |
| Bacillus proteus | 4 | Chloromycin | 8 |
Data from a study on 5-fluorouracil benzimidazoles, which demonstrated that some of these compounds have potent antimicrobial activities.[1]
Table 2: In Vitro Antiproliferative Activity of Fluoro-Substituted 2-Phenylbenzimidazoles
| Compound | Cancer Cell Line | IC50 (µM) |
| ORT14 (para-fluoro) | A549 (Lung) | 0.377 |
| A498 (Kidney) | 0.377 | |
| A375 (Melanoma) | 0.377 | |
| HeLa (Cervical) | 0.188 | |
| HepG2 (Liver) | 0.188 | |
| ORT15 (ortho-fluoro) | A549 (Lung) | 0.354 |
| A498 (Kidney) | 0.354 | |
| HeLa (Cervical) | 0.354 | |
| A375 (Melanoma) | 0.177 | |
| HepG2 (Liver) | 0.177 |
These findings suggest that fluoro-substituted benzimidazole derivatives can exhibit significant antiproliferative activity against various cancer cell lines.[2]
Table 3: Antimicrobial Activity of 2-(Fluorophenyl)-benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| 14 (meta-fluoro) | Bacillus subtilis | 7.81 |
| 18 (meta-fluoro, 5-methyl) | Gram-negative bacteria | 31.25 |
| Bacillus subtilis | 7.81 |
This study highlights the antibacterial potential of fluorinated benzimidazole derivatives.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct evaluation and comparison of this compound with other compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates.
-
Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
The test compound (e.g., this compound) and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared microbial suspension.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MTT Assay for Antiproliferative Activity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
The test compound is dissolved in DMSO and serially diluted in cell culture medium.
-
The cells are treated with various concentrations of the compound and incubated for 48-72 hours.
-
-
MTT Addition and Incubation:
-
MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of the benzimidazole class of compounds.
Caption: Workflow for comparative biological evaluation.
Caption: Hypothetical signaling pathway inhibition.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of Benzimidazolone-Based Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of benzimidazolone-based tankyrase inhibitors, potent modulators of the Wnt/β-catenin signaling pathway. Due to the limited availability of a complete in vitro to in vivo dataset for 5-Fluoro-1,3-dihydrobenzoimidazol-2-one, this document utilizes data from the well-characterized, structurally related tankyrase inhibitors, XAV939 and G007-LK, as representative examples to illustrate the correlation between preclinical laboratory findings and in vivo outcomes.
Introduction to Tankyrase Inhibition and the Wnt/β-catenin Pathway
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a crucial role in regulating the stability of Axin, a key component of the β-catenin destruction complex. In the absence of Wnt signaling, this complex targets β-catenin for proteasomal degradation, keeping its cytoplasmic levels low. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of target genes involved in cell proliferation and differentiation.
In many cancers, particularly colorectal cancer, mutations in components of the Wnt/β-catenin pathway, such as Adenomatous Polyposis Coli (APC), lead to its constitutive activation. Tankyrase inhibitors stabilize Axin, thereby promoting the degradation of β-catenin and inhibiting the growth of Wnt-dependent cancers. The benzimidazolone scaffold has emerged as a promising chemical starting point for the development of potent and selective tankyrase inhibitors.
Data Presentation: In Vitro vs. In Vivo Activity
The following tables summarize the in vitro and in vivo data for the representative tankyrase inhibitors XAV939 and G007-LK.
Table 1: In Vitro Activity of Representative Tankyrase Inhibitors
| Compound | Target | Biochemical IC50 (nM) | Cell-Based Wnt Signaling IC50 (nM) | Cell Line | Reference |
| XAV939 | TNKS1 | 11[1][2] | 50 (HEK293) | HEK293 | [3] |
| TNKS2 | 4[1][2] | ||||
| G007-LK | TNKS1 | 46[4][5] | 50 | COLO-320DM | [5] |
| TNKS2 | 25[4][5] |
Table 2: In Vitro Antiproliferative Activity of Representative Tankyrase Inhibitors
| Compound | Cell Line | GI50 (nM) | Reference |
| G007-LK | COLO-320DM | 449 | [6] |
| SW403 | - | [6] | |
| XAV939 | Caco-2 (CD44+/CD133+) | 15,300 | [7] |
Table 3: In Vivo Efficacy of Representative Tankyrase Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Cell Line Xenograft | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| G007-LK | COLO-320DM | NOD-SCID | 20 mg/kg, twice daily, i.p. | 61 | [8] |
| SW403 | NOD-SCID | - | 71 | [8] | |
| XAV939 | Patient-Derived | Balb/c Nude | 25 mg/kg (in combination with 5-FU) | 44.99 (combination) | [9] |
| Caco-2 (CD44+/CD133+) | NSG | 20 mg/kg, every 3 days, i.p. | Significant inhibition | [7] |
Table 4: Pharmacokinetic Parameters of G007-LK in Mice
| Parameter | Value | Route of Administration | Dose | Reference |
| Exposure in Plasma (>0.5 µM) | Maintained for at least 16 hours | Intraperitoneal (i.p.) | 50 mg/kg | [8] |
| Exposure in Tumor (>0.5 µM) | Maintained for at least 16 hours | Intraperitoneal (i.p.) | 50 mg/kg | [8] |
Experimental Protocols
In Vitro Tankyrase Enzymatic Assay (Homogeneous Assay)
This protocol is adapted from a method for measuring the consumption of NAD+, the substrate for tankyrase.[10][11]
-
Reagents and Materials:
-
Recombinant human Tankyrase 1 or 2 enzyme.
-
Histone-coated 96-well or 384-well plates.
-
Biotinylated NAD+.
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).
-
Test compound (e.g., this compound analogs) at various concentrations.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
To the histone-coated wells, add the test compound at desired concentrations.
-
Add the Tankyrase enzyme to initiate the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the poly(ADP-ribosyl)ation of histones using biotinylated NAD+.
-
Add Streptavidin-HRP to the wells and incubate to allow binding to the biotinylated ADP-ribose chains.
-
Wash the plate to remove unbound reagents.
-
Add the chemiluminescent substrate.
-
Immediately measure the luminescence using a plate reader.
-
The signal is inversely proportional to the activity of the tankyrase enzyme. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[12][13][14]
-
Reagents and Materials:
-
Colorectal cancer cell line (e.g., COLO-320DM, HCT-116).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
In Vivo Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of the test compound.[3][15][16][17][18]
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., NOD-SCID or Balb/c Nude), typically 6-8 weeks old.
-
Human colorectal cancer cell line (e.g., COLO-320DM or HCT-116).
-
-
Procedure:
-
Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in mice.[8]
-
Animals and Dosing:
-
CD-1 or other suitable mouse strain.
-
Test compound formulated in an appropriate vehicle.
-
-
Procedure:
-
Administer a single dose of the test compound to the mice via the desired route (e.g., intravenous or intraperitoneal).
-
Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method, such as LC-MS/MS, to determine the concentration of the test compound.
-
Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) using appropriate software.
-
Mandatory Visualization
Wnt/β-catenin Signaling Pathway and the Role of Tankyrase
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of benzimidazolone analogs on Tankyrase.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: Workflow illustrating the correlation of in vitro and in vivo studies for tankyrase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous screening assay for human tankyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. altogenlabs.com [altogenlabs.com]
- 16. 2.11. The xenograft mouse model of HCT116 cells and patient‐derived xenograft mouse model [bio-protocol.org]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. reactionbiology.com [reactionbiology.com]
Comparative Docking Analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one with Key Anticancer Drug Targets
For Immediate Release
This guide presents a comparative in silico docking analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one against two prominent anticancer drug targets: Fibroblast Growth Factor Receptor 1 (FGFR1) and Human Topoisomerase IIα. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the binding potential of this compound relative to established and alternative inhibitors, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
This compound, a fluorinated benzimidazole derivative, has been investigated for its potential as a therapeutic agent. This report leverages molecular docking simulations to predict the binding affinity and interaction patterns of this compound with the ATP-binding pocket of FGFR1 and the DNA-binding site of Topoisomerase IIα. The findings are compared with known inhibitors to assess its relative potential. While direct experimental docking data for this compound is limited in publicly available literature, this guide synthesizes data from closely related analogs and established inhibitors to provide a valuable comparative perspective.
Data Presentation: Comparative Docking Scores
The following tables summarize the binding affinities (docking scores) of this compound analogs and other inhibitors against FGFR1 and Topoisomerase IIα. Lower docking scores typically indicate a higher predicted binding affinity.
Table 1: Comparative Docking Scores for FGFR1
| Compound | PDB ID | Docking Score (kcal/mol) | Reference |
| 4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one (Dovitinib) * | 5AM6 | Not explicitly stated | Bunney, T., et al. (2016). Insights into the impact of mutations on FGFR1 and FGFR3 kinase activity and drug efficacy. |
| Ponatinib | 4ZSA | -11.0 (example score) | Study on identification of novel FGFR1 inhibitors via virtual screening. |
| Bevantolol | 4ZSA | Higher than Ponatinib | A study on the binding thermodynamics and kinetics of FGFR1 inhibitors.[1] |
| 3-hydroxy glabrol | 4ZSA | Higher than Ponatinib | A study on the binding thermodynamics and kinetics of FGFR1 inhibitors.[1] |
| Erdafitinib | 4ZSA | Not explicitly stated | A study on the binding modes of FGFR1 inhibitors.[2] |
Note: Dovitinib is a close structural analog of this compound. While the specific docking score was not provided in the reference, its co-crystallization in the active site (PDB: 5AM6) confirms its binding. The scores for other inhibitors are provided for comparative context from virtual screening studies.
Table 2: Comparative Docking Scores for Topoisomerase IIα
| Compound | PDB ID | Docking Score (kcal/mol) | Reference |
| Benzimidazole Derivative (C2) * | 1JIJ | -5.366 (Glide Energy) | A study on the evaluation and molecular docking of benzimidazole derivatives as antibacterial agents targeting Topoisomerase II.[3] |
| Etoposide | 5GWK | -114.71 (CDocker Energy) | A molecular docking study on benzamide derivatives as topoisomerase inhibitors.[4] Note: This score is from a different scoring function and is not directly comparable. |
| Ofloxacin | 5GWK | -11.80 (Binding Energy) | A molecular docking study of fluoroquinolines with human topoisomerase IIa and b.[5][6] |
| Sparfloxacin | 5GWK | -11.43 (Binding Energy) | A molecular docking study of fluoroquinolines with human topoisomerase IIa and b.[5] |
| Quercetin | Not specified | -8.47 (Dock Score) | A study on novel sulfonamides as DNA Topoisomerase II inhibitors. |
| Resveratrol | Not specified | -10.02 (Dock Score) | A study on novel sulfonamides as DNA Topoisomerase II inhibitors. |
Note: Benzimidazole derivative (C2) is a representative compound from a study on benzimidazoles targeting Topoisomerase II. The docking scores for other inhibitors are provided for a broad comparison, though direct comparability is limited due to differing methodologies.
Experimental Protocols
A generalized experimental protocol for comparative molecular docking studies using AutoDock Vina is provided below.
1. Preparation of Receptor Structures:
-
Obtain Protein Structures: The 3D crystallographic structures of the target proteins (e.g., FGFR1 - PDB ID: 4ZSA, Topoisomerase IIα - PDB ID: 5GWK) are downloaded from the Protein Data Bank.
-
Prepare Receptor for Docking:
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
Gasteiger charges are computed and assigned to all atoms.
-
The prepared protein structure is saved in the PDBQT format, which is required by AutoDock Vina.
-
2. Preparation of Ligand Structures:
-
Obtain Ligand Structures: The 2D structures of this compound and alternative inhibitors are drawn using chemical drawing software (e.g., ChemDraw) or retrieved from databases like PubChem.
-
Convert to 3D and Optimize: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).
-
Prepare Ligands for Docking:
-
Gasteiger charges are computed.
-
The rotatable bonds within the ligand are defined.
-
The prepared ligand structures are saved in the PDBQT format.
-
3. Molecular Docking Simulation (AutoDock Vina):
-
Define the Binding Site: A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.
-
Run Docking Simulation: AutoDock Vina is executed with the prepared receptor and ligand files, along with a configuration file specifying the grid box parameters and the desired exhaustiveness of the search.
-
Analysis of Results: The output from Vina includes multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The protein-ligand interactions for the best-ranked poses are visualized and analyzed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize the relevant biological pathways and the experimental workflow.
References
- 1. Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Case Study – COVALfinder to Study FGFR1 Inhibitors | Enzymlogic [enzymlogic.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: Assessing Selectivity and Toxicity Against Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity and toxicity of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one and its structurally related analogs. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including kinase inhibition and anticancer effects. Understanding the impact of substitutions, such as fluorination, on the selectivity and toxicity profile is crucial for the development of safe and effective therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design of novel benzimidazolone-based drugs.
Executive Summary
While direct comparative studies on the kinase selectivity and in vivo toxicity of this compound are limited in the public domain, this guide compiles and analyzes existing data for structurally similar benzimidazolone derivatives. The available evidence suggests that substitutions on the benzene ring of the benzimidazolone core significantly influence cytotoxic activity and selectivity against cancer cell lines. Halogenation, in particular, is a common strategy to modulate the pharmacological properties of this scaffold. Due to the lack of a comprehensive kinase selectivity profile for the primary compound, this guide will focus on the comparative cytotoxicity of various benzimidazolone derivatives and provide general protocols for assessing kinase selectivity.
Comparative Cytotoxicity of Benzimidazolone Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of this compound and a selection of its structural analogs against various human cancer cell lines and, where available, a non-cancerous cell line. It is important to note that the data has been aggregated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | Data not available | - | - |
| 1-Propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a (neuroblastoma) | ~20 | HEK 293 (kidney) | >20 | [1] |
| MCF-7 (breast cancer) | ~20 | [1] | |||
| HEK 293 (kidney cancer) | ~20 | [1] | |||
| 5-Chlorobenzimidazole | Breast Cancer | Favorable | - | - | |
| 5-(4-Methylpiperazin-1-ylsulfonyl)-1-phenyl-1H-benzo[d]imidazol-2(3H)-one | A549 (lung) | 9 | - | - | [2] |
| HCC1937 (breast) | 2.6 | [2] | |||
| MDA-MB-468 (breast) | 4.5 | [2] | |||
| 5-(Tetrahydro-2H-pyran-4-ylsulfonyl)-1-phenyl-1H-benzo[d]imidazol-2(3H)-one | A549 (lung) | 7.5 | - | - | [2] |
| HCC1937 (breast) | 3.2 | [2] | |||
| MDA-MB-468 (breast) | 5.8 | [2] |
Comparative Kinase Selectivity
Benzimidazole derivatives are known to act as kinase inhibitors, often by competing with ATP for the binding site in the kinase domain. The selectivity of these compounds is highly dependent on the substitution pattern around the benzimidazole core, which influences the interactions with amino acid residues in and around the ATP-binding pocket.
-
Substitutions at the N1 and C2 positions can significantly impact kinase selectivity.
-
Halogenation at the C5 and C6 positions can modulate potency and selectivity, likely through interactions with specific sub-pockets of the kinase active site.
To assess the selectivity of a novel benzimidazolone derivative, a broad kinase panel screening is recommended. The following table provides a template for presenting such data, showing the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of representative kinases.
| Kinase Family | Kinase Target | % Inhibition at 1 µM (Compound A) | % Inhibition at 1 µM (Compound B) |
| TK | EGFR | ||
| TK | VEGFR2 | ||
| TK | SRC | ||
| Ser/Thr | CDK2/cyclin A | ||
| Ser/Thr | Aurora A | ||
| Ser/Thr | AKT1 | ||
| Ser/Thr | MAPK1 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
96-well plates.
-
Test compounds (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinases.
-
Kinase-specific substrates.
-
ATP.
-
Test compounds (dissolved in DMSO).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Experimental Workflow for Cytotoxicity and Selectivity Assessment
Caption: Workflow for assessing cytotoxicity and selectivity.
Hypothetical Signaling Pathway Inhibition by a Benzimidazolone Kinase Inhibitor
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
The analysis of available data on benzimidazolone derivatives highlights the critical role of substituent patterns in determining their cytotoxic and kinase inhibitory profiles. While specific data for this compound is sparse, the general trends observed for halogenated and other substituted analogs suggest that it likely possesses significant biological activity. The introduction of a fluorine atom can influence various properties, including metabolic stability, binding affinity, and cellular uptake, which in turn affect selectivity and toxicity.
For a definitive assessment of this compound, further experimental studies are essential. These should include comprehensive in vitro cytotoxicity screening against a panel of cancer and normal cell lines, broad-panel kinase selectivity profiling, and subsequent in vivo toxicity and efficacy studies. The protocols and comparative data presented in this guide provide a foundational framework for conducting and interpreting such investigations, ultimately aiding in the advancement of more selective and less toxic benzimidazolone-based therapeutics.
References
Safety Operating Guide
Proper Disposal of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Fluoro-1,3-dihydrobenzoimidazol-2-one is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This compound, while valuable in research and development, must be handled as hazardous waste. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
Hazard Identification and Immediate Precautions
This compound is classified under GHS pictograms as GHS07, indicating it may be an irritant, a skin sensitizer, or harmful if swallowed.[1] The signal word associated with this compound is "Warning".[1] Due to its fluorinated organic nature, it is considered a hazardous material and requires specialized disposal procedures.[2][3]
Immediate Actions:
-
In case of a spill, avoid generating dust.
-
Wear appropriate Personal Protective Equipment (PPE).
-
Isolate the spill area.
-
Follow the cleanup procedure outlined below.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges | Required if working outside a fume hood or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to mitigate risks. Do not pour this chemical down the drain.[3][4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated lab supplies (e.g., weighing paper, pipette tips, gloves, and other disposable equipment).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Waste Container Selection:
-
Use a dedicated, sealable, and chemically compatible waste container clearly labeled for "Halogenated Organic Waste".[3]
-
Separate solid and liquid waste into different, appropriately labeled containers.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound and any contaminated solid materials into the designated solid hazardous waste container. Avoid creating dust.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for liquid hazardous waste. Do not mix with non-halogenated waste streams.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical.
| Emergency Scenario | Action |
| Minor Spill | 1. Restrict access to the area.2. Wearing appropriate PPE, cover the spill with an absorbent material for liquids or gently sweep up solids, avoiding dust generation.3. Place the cleanup materials into the designated hazardous waste container.4. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Major Spill | 1. Evacuate the immediate area.2. Alert your institution's Environmental Health and Safety (EHS) department immediately.3. Do not attempt to clean up a large spill without proper training and equipment. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
